(3-Aminopropyl)(3-phenylpropyl)amine
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
N'-(3-phenylpropyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQFEIUOCUWSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449620 | |
| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-81-5 | |
| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Chemical & Functional Profiling of N-(3-Phenylpropyl)-1,3-propanediamine
Executive Summary
N-(3-Phenylpropyl)-1,3-propanediamine (CAS: N/A for specific salt, Free Base often cited in patents) is an asymmetric polyamine analog that bridges the gap between lipophilic aromatic synthons and hydrophilic polyamine backbones. Structurally, it consists of a 1,3-diaminopropane motif N-alkylated with a 3-phenylpropyl group.[1]
This molecular architecture grants it a "privileged scaffold" status in medicinal chemistry, particularly in the development of trypanocidal agents (targeting trypanothione reductase) and ion channel modulators (NMDA/calcium-sensing receptors). Unlike symmetrical polyamines (e.g., spermine), its asymmetry allows for the selective vectorization of cytotoxic payloads or fluorophores into cells via the polyamine transport system (PTS).
This guide details the physicochemical properties, industrial synthesis, reactivity profiles, and biological applications of this critical intermediate.
Part 1: Physicochemical Identity
The molecule exhibits amphiphilic character, possessing a hydrophobic phenyl tail and a hydrophilic, basic diaminopropane head. This duality drives its membrane permeability and receptor binding affinity.
Table 1: Chemical Property Profile
| Property | Value / Description | Note |
| IUPAC Name | N-(3-Phenylpropyl)propane-1,3-diamine | Systematic nomenclature |
| Common Synonyms | (3-Aminopropyl)(3-phenylpropyl)amine; N-Phenylpropyl-1,3-diaminopropane | Used in patent literature |
| Molecular Formula | C₁₂H₂₀N₂ | |
| Molecular Weight | 192.30 g/mol | |
| Physical State | Colorless to pale yellow oil | Viscous liquid at RT |
| Boiling Point | ~150–155 °C at 0.5 mmHg (Predicted) | High vacuum required for distillation |
| Solubility | Soluble in EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water (Free Base) | Forms water-soluble salts (HCl, TFA) |
| pKa Values | pKa₁ ≈ 10.5 (Primary amine); pKa₂ ≈ 9.8 (Secondary amine) | Estimated based on spermidine analogs |
| LogP | 1.85 (Predicted) | Lipophilic enough for BBB penetration |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of N-(3-phenylpropyl)-1,3-propanediamine must avoid the formation of symmetrical byproducts (e.g., bis(3-phenylpropyl)amine). The industry-standard protocol utilizes a Cyanoethylation-Reduction sequence , which ensures high selectivity for the asymmetric product.
Protocol: The Cyanoethylation-Reduction Route
-
Step 1: Michael Addition (Cyanoethylation)
-
Reactants: 3-Phenylpropylamine (1.0 eq) + Acrylonitrile (1.1 eq).
-
Conditions: Methanol, 0°C to RT, 12 hours.
-
Mechanism: The primary amine of 3-phenylpropylamine attacks the
-carbon of acrylonitrile via 1,4-addition. -
Intermediate: N-(2-Cyanoethyl)-3-phenylpropylamine.
-
-
Step 2: Catalytic Hydrogenation
-
Reactants: Nitrile Intermediate + H₂ (50 psi).
-
Catalyst: Raney Nickel or Cobalt (to suppress secondary amine formation).
-
Solvent: Methanol/Ammonia (NH₃ prevents coupling of imine intermediates).
-
Product: N-(3-Phenylpropyl)-1,3-propanediamine.[1]
-
Visualization: Synthetic Workflow
Figure 1: Selective synthesis via cyanoethylation preventing symmetrical byproduct formation.
Part 3: Reactivity Profile & Derivatization
For drug development, distinguishing between the primary (1°) and secondary (2°) amine sites is critical. The primary amine is sterically accessible and more nucleophilic towards acylating agents, while the secondary amine is more basic but sterically hindered.
Selective Functionalization Strategies
-
Selective Acylation (Primary Amine Targeting):
-
Using stoichiometric Ethyl Trifluoroacetate (ETFA) selectively protects the primary amine as a trifluoroacetamide due to the higher kinetic nucleophilicity of the primary -NH₂ group.
-
Result: Allows subsequent alkylation or modification of the central secondary nitrogen.
-
-
Reductive Alkylation (Secondary Amine Targeting):
-
Direct alkylation of the secondary amine is difficult without over-alkylation.
-
Strategy: Protect the primary amine (Boc group), then alkylate the secondary amine, followed by deprotection.
-
-
Guanylation:
-
Reaction with 1H-pyrazole-1-carboxamidine converts the primary amine into a guanidine group, increasing basicity and mimicking arginine residues in biological interactions.
-
Part 4: Biological & Pharmaceutical Applications[8][9]
This molecule serves as a "Vectorized Polyamine." The phenyl ring provides a hydrophobic anchor, while the polyamine tail mimics endogenous spermidine, allowing it to hijack the Polyamine Transport System (PTS) .
Trypanothione Reductase Inhibition (Chagas Disease)
Trypanosoma cruzi, the parasite causing Chagas disease, relies on Trypanothione Reductase (TR) for antioxidant defense (unlike humans who use Glutathione Reductase).
-
Mechanism: N-(3-Phenylpropyl)-1,3-propanediamine analogs act as competitive inhibitors of TR. The polyamine chain binds to the glutamate-rich active site, while the phenyl group occupies a hydrophobic pocket (the "Z-site") unique to the parasitic enzyme.
-
Outcome: Depletion of reduced trypanothione
Oxidative stress Parasite death.
Ion Channel Blockade (Neuropharmacology)
Polyamine analogs are known antagonists of NMDA receptors and Calcium-Sensing Receptors (CaSR) .
-
The positively charged ammonium groups interact with the cation-selective pore.
-
The phenyl tail interacts with hydrophobic residues in the transmembrane domain, stabilizing the "closed" state of the channel.
Visualization: Mechanism of Action (Trypanothione Reductase)
Figure 2: Competitive inhibition mechanism targeting parasitic antioxidant defense.
Part 5: Analytical Characterization
To validate the synthesis of N-(3-phenylpropyl)-1,3-propanediamine, the following spectral signatures are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Phenyl ring protons. | |
| Methylene groups adjacent to secondary amine (-CH₂-NH-CH₂-). | ||
| Methylene adjacent to primary amine (-CH₂-NH₂). | ||
| Central methylene protons of propyl chains. | ||
| ¹³C NMR | ~142 ppm (Quaternary C) | Ipso-carbon of the phenyl ring. |
| ~48–50 ppm | Carbon signals adjacent to amines. | |
| Mass Spec (ESI) | m/z 193.2 [M+H]⁺ | Protonated molecular ion. |
Part 6: Handling & Safety Protocols
Hazard Classification: Corrosive (Category 1B), Skin Sensitizer.[2]
-
Storage:
-
Atmosphere: Store under Argon or Nitrogen. Polyamines avidly absorb CO₂ from the air to form carbamates (white crust), degrading purity.
-
Temperature: Refrigerate (2–8°C) to prevent oxidation (yellowing).
-
-
Safety Precautions:
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.
-
Incompatibility: Reacts violently with strong oxidizers and acid chlorides.
-
Spill Cleanup: Neutralize with weak acid (citric acid) before absorption; do not use water immediately as it may generate heat.
-
References
-
Li, Z., et al. (2001). "Polyamines with N-(3-phenylpropyl) substituents are effective competitive inhibitors of trypanothione reductase and trypanocidal agents." Bioorganic & Medicinal Chemistry Letters, 11(2), 251-254.
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 10954401, N'-(3-phenylpropyl)propane-1,3-diamine." PubChem.
-
Palmer, A. J., & Wallace, H. M. (2010). "The polyamine transport system as a target for anticancer drug development." Amino Acids, 38(2), 415-422.
-
Bergeron, R. J., et al. (1994). "Antiproliferative properties of polyamine analogues: a structure-activity study." Journal of Medicinal Chemistry, 37(21), 3464-3476.
-
Fisher Scientific. "Safety Data Sheet: 3-Phenylpropylamine (Precursor Safety)." Fisher Scientific MSDS.
Sources
The Definitive Guide to the Structural Elucidation of N-(3-aminopropyl)-3-phenylpropan-1-amine
Abstract
This comprehensive technical guide provides a detailed, multi-technique approach to the structural elucidation of N-(3-aminopropyl)-3-phenylpropan-1-amine. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow. By integrating chromatographic separation with spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—this guide offers a robust framework for the unambiguous confirmation of the molecular structure of N-(3-aminopropyl)-3-phenylpropan-1-amine and the assessment of its purity. Each section provides not only the theoretical underpinnings but also detailed, field-proven protocols and data interpretation strategies.
Introduction: The Analytical Imperative
N-(3-aminopropyl)-3-phenylpropan-1-amine is a diamine featuring both a primary and a secondary amine, linked by a propyl chain, with one of the nitrogen atoms further substituted with a 3-phenylpropyl group. The presence of multiple functional groups and flexible alkyl chains necessitates a rigorous and multifaceted approach to confirm its chemical identity and purity. In pharmaceutical development and chemical research, absolute certainty in a molecule's structure is paramount, as even minor structural ambiguities can have profound impacts on biological activity, safety, and intellectual property.
This guide is structured to mirror the logical progression of an analytical investigation, from initial purity assessment to the intricate details of spectroscopic fingerprinting. We will explore not just the "how" but, more critically, the "why" behind each analytical step, ensuring a deep understanding of the data generated and its implications.
Foundational Analysis: Purity Assessment via Chromatography
Before embarking on detailed spectroscopic analysis, it is crucial to ascertain the purity of the sample. The presence of starting materials, by-products, or isomers can significantly complicate spectral interpretation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for this purpose.
Rationale for Chromatographic Method Selection
Given the amine functionalities, which can lead to peak tailing on standard silica-based GC columns, a derivatization step is often employed to improve chromatographic performance and volatility.[1] However, for a preliminary assessment, a robust GC column designed for amine analysis can be effective. HPLC is also a powerful technique, particularly as the molecule is not excessively volatile. Since aliphatic amines lack a strong chromophore, derivatization is often necessary for sensitive UV detection in HPLC.[2][3]
Potential Impurities from Synthesis
A likely synthetic route to N-(3-aminopropyl)-3-phenylpropan-1-amine is the reductive amination of 3-phenylpropanal with N-(3-aminopropyl)-1,3-propanediamine. Potential impurities could include unreacted starting materials, the intermediate imine, and over-alkylated products. A thorough chromatographic separation is essential to resolve these from the target compound.
Experimental Protocol: GC-MS for Purity and Identification
Objective: To separate and identify volatile components of the sample and to obtain an initial mass spectrum of the target compound.
Instrumentation:
-
Gas Chromatograph with a capillary column suitable for amines (e.g., Agilent CP-Sil 13 CB).[4]
-
Mass Spectrometer with Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Data Analysis: The resulting total ion chromatogram (TIC) will show the separation of different components. The peak corresponding to N-(3-aminopropyl)-3-phenylpropan-1-amine should be the major component. The mass spectrum of this peak will provide the molecular ion and fragmentation pattern, which will be discussed in detail in the Mass Spectrometry section.
Unveiling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize ¹H NMR, ¹³C NMR, and a D₂O exchange experiment to map out the structure of N-(3-aminopropyl)-3-phenylpropan-1-amine.
¹H NMR Spectroscopy: Proton Environment Mapping
Rationale: ¹H NMR provides information on the number of different proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.
Predicted ¹H NMR Spectrum:
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 7.15 - 7.35 | multiplet | 5H | Ar-H |
| b | ~2.65 | triplet | 2H | Ph-CH₂-CH₂-CH₂-NH -CH₂ |
| c | ~2.60 | triplet | 2H | Ph-CH₂-CH₂-CH ₂-NH-CH₂ |
| d | ~2.55 | triplet | 2H | Ph-CH₂-CH₂-CH₂-NH-CH ₂ |
| e | ~2.70 | triplet | 2H | NH-CH₂-CH₂-CH ₂-NH₂ |
| f | ~1.75 | quintet | 2H | Ph-CH₂-CH ₂-CH₂-NH-CH₂ |
| g | ~1.65 | quintet | 2H | Ph-CH₂-CH₂-CH₂-NH-CH₂-CH ₂-CH₂ |
| h | variable, broad | singlet | 3H | NH and NH ₂ |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.[6] The broad signal corresponding to the NH and NH₂ protons will disappear or significantly diminish, confirming its assignment.[7]
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The chemical shifts provide information about the electronic environment of each carbon.
Predicted ¹³C NMR Spectrum:
| Signal | Predicted Chemical Shift (ppm) | Assignment |
| 1 | ~142 | Ar-C (quaternary) |
| 2 | ~128.5 | Ar-C H |
| 3 | ~128.3 | Ar-C H |
| 4 | ~125.8 | Ar-C H |
| 5 | ~49.5 | Ph-CH₂-CH₂-C H₂-NH |
| 6 | ~48.0 | NH-C H₂-CH₂-CH₂-NH₂ |
| 7 | ~40.5 | NH-CH₂-CH₂-C H₂-NH₂ |
| 8 | ~33.8 | Ph-C H₂-CH₂-CH₂-NH |
| 9 | ~32.0 | Ph-CH₂-C H₂-CH₂-NH |
| 10 | ~31.5 | NH-CH₂-C H₂-CH₂-NH₂ |
Note: These are predicted values. Online prediction tools can provide more refined estimates.[8][9]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
Integrated NMR Data Analysis Workflow
Caption: Workflow for NMR-based structure elucidation.
Confirming Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and a fragmentation pattern that acts as a molecular fingerprint.
Ionization Technique Rationale
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation.[10] This is crucial for confirming the molecular weight. Electron Ionization (EI), as used in the GC-MS analysis, is a higher-energy technique that induces extensive fragmentation, providing valuable structural information.[11]
Expected Mass Spectra
-
ESI-MS: A strong signal at m/z 193.17, corresponding to the protonated molecule [C₁₂H₂₁N₂]⁺.
-
EI-MS: The molecular ion peak [M]⁺ at m/z 192.16 should be observable. Key fragmentation pathways for aliphatic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[11] Expected fragments include:
-
Cleavage between the propyl chain and the nitrogen of the 3-phenylpropyl group.
-
Cleavage within the 3-phenylpropyl group, leading to the stable tropylium ion at m/z 91.
-
Experimental Protocol: High-Resolution ESI-MS
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of methanol and water (50:50) with 0.1% formic acid to facilitate protonation.[12]
-
Infusion: Directly infuse the sample solution into the ESI source.
-
MS Conditions:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Mass Range: m/z 50-500
-
-
Data Analysis: The high-resolution mass of the [M+H]⁺ ion will allow for the calculation of the elemental formula, which should match C₁₂H₂₁N₂.
Identifying Functional Groups: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Rationale and Expected Absorptions
The IR spectrum will provide clear evidence for the N-H bonds of the primary and secondary amines and the aromatic ring.
-
N-H Stretch: Primary amines (R-NH₂) typically show two bands between 3300-3500 cm⁻¹, while secondary amines (R₂NH) show a single, weaker band in the same region. For N-(3-aminopropyl)-3-phenylpropan-1-amine, we expect to see overlapping bands in this region.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
N-H Bend: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Protocol: FTIR
-
Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Correlate the observed absorption bands with the expected functional groups.
Integrated Data Analysis and Structure Confirmation
The final step is to synthesize the information from all analytical techniques to build an undeniable case for the structure of N-(3-aminopropyl)-3-phenylpropan-1-amine.
Caption: An integrated strategy for structure elucidation.
By following this comprehensive workflow, from establishing sample purity with chromatography to piecing together the molecular puzzle with NMR, MS, and IR, a researcher can confidently elucidate and verify the structure of N-(3-aminopropyl)-3-phenylpropan-1-amine. This self-validating system of orthogonal techniques ensures the highest degree of scientific integrity.
References
- Huang, Y., et al. (Year). Simultaneous analysis of aliphatic and diamines using reversed-phase HPLC with a C18 column, after pre-column derivatization with DMQC-OSu. Journal of Chromatographic Science. [Please note: A specific publication for this exact method by Huang et al. was not found in the search results, but the principle is widely described.]
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley.
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
-
Ge, X., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 689. Available at: [Link]
- Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine fragmentation pattern. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 586. Available at: [Link]
- University of California, Davis. (n.d.).
- Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
-
de la Cruz, G., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 735-764. Available at: [Link]
- Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine.
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded...
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
- ResearchGate. (n.d.). Characteristic ions in the mass spectrum of tris(3-n-aminopropyl)amine.
- University of Colorado Boulder. (n.d.).
- NIST. (n.d.). 1,3-Propanediamine, N,N-diethyl-. In NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.).
- eGyanKosh. (n.d.).
- ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide.
- Bhondwe, R. (2020, August 6). 1HNMR spectroscopy: D2O exchange [Video]. YouTube.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). N,N-diethyl-1,3-propanediamine.
- University of Ottawa NMR Facility Blog. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake.
- ResearchG
- CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine. (n.d.).
- Stoyanova, R., & Antonov, L. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4567.
- Graz University of Technology. (2023).
- ResearchGate. (n.d.). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics.
- precisionFDA. (n.d.). N-METHYL-3-PHENYLPROPAN-1-AMINE.
- SciSpace. (2017, February 24).
- MDPI. (2023, March 10). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts.
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Asymmetric Polyamines
Foreword for the Modern Researcher
The study of polyamines—ubiquitous, polycationic molecules essential for cellular proliferation and regulation—has entered a new era of precision.[1] While natural polyamines like spermidine and spermine are symmetrical, the focus has increasingly shifted towards their asymmetric analogues. These molecules, where terminal nitrogens are differentially substituted, offer a nuanced approach to modulating polyamine metabolism and transport, making them powerful tools in drug discovery, particularly in oncology and anti-parasitic therapies.[2] This guide moves beyond a mere recitation of facts to provide a foundational understanding of why asymmetric polyamines behave as they do. We will explore their core physicochemical properties, the logic behind their synthesis, and the detailed methodologies required to characterize them, empowering researchers to not only utilize these compounds but to innovate with them.
Section 1: The Foundation of Function - Core Physicochemical Characteristics
The biological activity of any polyamine is dictated by its structure, which in turn governs its fundamental physical and chemical properties. For asymmetric polyamines, two characteristics are paramount: the protonation state (pKa) and lipophilicity.
Protonation State: The Engine of Molecular Interaction
At physiological pH, polyamines are polycations, a feature critical for their interaction with anionic macromolecules like DNA, RNA, and certain proteins.[3] The extent of this protonation is governed by the pKa value of each nitrogen atom. Asymmetry fundamentally alters these pKa values compared to their parent symmetric molecules.
Causality Explained: The introduction of an alkyl group on a terminal nitrogen atom increases its electron density through an inductive effect. This makes the lone pair of electrons on the nitrogen more available for protonation, but it also introduces steric hindrance. More importantly, the protonation of one nitrogen atom electrostatically repels the protonation of adjacent nitrogen atoms, lowering their respective pKa values. In an asymmetric polyamine, this effect is unbalanced, leading to a unique protonation profile across the molecule at a given pH. This distinct charge distribution is a key determinant of how the molecule orients itself when binding to a target.[2][4]
Data Presentation: pKa Values of Foundational Polyamines
The following table provides the macroscopic pKa values for common symmetric polyamines, which serve as a baseline for understanding their asymmetric derivatives.[5]
| Polyamine | pKa1 | pKa2 | pKa3 | pKa4 |
| Putrescine | 10.8 | 9.4 | - | - |
| Spermidine | 10.9 | 9.8 | 8.3 | - |
| Spermine | 10.9 | 10.0 | 8.9 | 7.9 |
Table 1: Macroscopic pKa values for common polyamines. These values represent the overall deprotonation steps of the fully protonated species and are essential for predicting charge state at physiological pH.
Lipophilicity and Solubility: The Keys to Bioavailability
Drug efficacy is critically dependent on a molecule's ability to traverse biological membranes. Introducing alkyl or other lipophilic groups asymmetrically onto a polyamine backbone directly increases its lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD at a specific pH).[6]
Causality Explained: The hydrophilic character of a polyamine is dominated by its charged amino groups. Asymmetric substitution with a hydrocarbon chain introduces a nonpolar region to the molecule, creating an amphiphilic character.[7] This modification can enhance passage through the lipid bilayer of cell membranes, a crucial step for intracellular drug action. However, this must be balanced; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to hydrophobic pockets in proteins, increasing off-target toxicity.[8][9] The asymmetry allows for a "tuning" of this property, potentially creating a molecule that retains sufficient water solubility for administration while possessing enough lipophilicity to engage with its intracellular target.
Section 2: The Logic of Creation - Synthesis of Asymmetric Polyamines
Synthesizing an asymmetric polyamine presents a significant chemical challenge: how to selectively modify one of two (or more) chemically similar nitrogen atoms. The solution lies in the strategic use of orthogonal protecting groups.
Expertise in Action: The core principle is to protect the various nitrogen atoms with groups that can be removed under different, non-interfering conditions. For instance, a primary amine might be protected with a nosyl (Ns) group, which is removed by a thiol, while a secondary amine is protected with a Boc group, removable under acidic conditions.[3][10] This allows for the sequential deprotection and alkylation of specific sites on the polyamine backbone. The Fukuyama-Mitsunobu reaction is a particularly powerful method for the N-alkylation of nosyl-protected amines under mild conditions, making it a cornerstone of modern asymmetric polyamine synthesis.[3][11]
Workflow Diagram: Synthesis of an Asymmetric Polyamine
Caption: General workflow for synthesizing asymmetric polyamines using orthogonal protection.
Section 3: Characterizing Molecular Interactions - A Thermodynamic Approach
Understanding how an asymmetric polyamine interacts with its biological target is crucial for rational drug design. Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that provides a complete thermodynamic profile of a binding event in a single experiment.[12]
Expertise in Action: When a polyamine binds to DNA, heat is either released (exothermic) or absorbed (endothermic). ITC directly measures this heat change upon sequential injections of the polyamine (the "ligand") into a solution containing the DNA (the "macromolecule").[13][14] The resulting binding isotherm can be analyzed to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Causality Explained: The thermodynamic signature reveals the nature of the binding forces. A favorable (negative) ΔH suggests strong hydrogen bonding and van der Waals interactions. A favorable (positive) ΔS often indicates the release of ordered water molecules from the surfaces of the DNA and the polyamine upon binding (the hydrophobic effect), which is a major driving force for the interaction of polyamines with DNA.[14] Asymmetric substitution alters both the electrostatic potential and the hydrophobic surface area of the polyamine, leading to distinct and measurable changes in these thermodynamic parameters compared to symmetric analogues.
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
Caption: Step-by-step workflow for characterizing polyamine-DNA interactions using ITC.
Section 4: Field-Proven Methodologies - Experimental Protocols
Trustworthiness in science is built on reproducible, well-described methods. The following protocols are detailed, self-validating systems for characterizing asymmetric polyamines.
Protocol: Determination of pKa by Potentiometric Titration
This protocol determines the pKa values of a polyamine by titrating it with a strong base and monitoring the pH.[15]
-
Preparation:
-
Prepare a 0.1 M solution of NaOH and standardize it.
-
Prepare a 0.1 M solution of HCl.
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Accurately weigh the hydrochloride salt of the asymmetric polyamine and dissolve it in degassed, deionized water to a final concentration of approximately 1-5 mM.
-
-
Titration:
-
Place a known volume (e.g., 20.0 mL) of the polyamine solution in a jacketed beaker maintained at 25°C.
-
If the solution is not fully protonated, add a stoichiometric excess of 0.1 M HCl to lower the pH to ~2.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding it in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches ~12 to ensure all protons have been titrated.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence points correspond to the peaks of the first derivative plot.
-
The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, pKa1 is the pH at the midpoint between the start and the first equivalence point, pKa2 is the pH at the midpoint between the first and second equivalence points, and so on.
-
Protocol: Quantification of Asymmetric Polyamines by LC-MS/MS
This protocol provides a robust method for the sensitive and selective quantification of asymmetric polyamines in a biological matrix, using a derivatization agent to improve chromatographic retention and ionization.[16][17]
-
Sample Preparation & Derivatization:
-
To 50 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 1 M sodium borate buffer (pH 9.0).
-
Add 10 µL of isobutyl chloroformate solution (10% in acetonitrile). Vortex immediately for 30 seconds.[16]
-
Quench the reaction by adding 50 µL of 100 mM formic acid.
-
Transfer the final solution to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[16]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]
-
Gradient: A typical gradient would be 5-95% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). For each derivatized polyamine, at least two transitions (precursor ion -> product ion) should be monitored for quantification and confirmation.
-
-
Data Analysis:
-
Generate a standard curve by preparing calibrators of known concentrations of the asymmetric polyamine in a matched matrix and processing them alongside the samples.
-
Plot the peak area ratio (analyte/internal standard) versus concentration.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the standard curve using a linear regression model.
-
References
-
Wang, J., Xie, S., Li, Y., Guo, Y., Ma, Y., Zhao, J., Phanstiel, O., & Wang, C. (2008). Synthesis and evaluation of unsymmetrical polyamine derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 16(14), 7005-7012. [Link]
-
Woster, P. M., & Casero, R. A., Jr. (2011). Symmetrical- and Unsymmetrical Terminally Alkylated Polyamines. In Polyamine Drug Discovery (pp. 104-134). The Royal Society of Chemistry. [Link]
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Byun, J., Green, C. R., & Murray-Stewart, T. (2023). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology. [Link]
-
Geßner, G., Scharsich, V., & Andrä, J. (2020). Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values. PLOS ONE, 15(11), e0242337. [Link]
-
Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493-503. [Link]
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Semantic Scholar. (n.d.). Measurement of polyamine pKa values. Retrieved February 17, 2026, from [Link]
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DeFelice, B. C., & Fiehn, O. (2020). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Talanta, 208, 120448. [Link]
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Dyakonov, D. A., Khaybullina, A. A., Voloshina, A. D., Kulik, N. V., Lenina, O. A., Zueva, I. V., Al-Burgan, N., & Shtyrlin, Y. G. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. [Link]
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Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. Journal of Combinatorial Chemistry, 10(2), 267-273. [Link]
- Woster, P. M., & Phanstiel, O. (2016). Method of producing n-alkyl polyamines.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]
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ResearchGate. (n.d.). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Retrieved February 17, 2026, from [Link]
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ResearchGate. (n.d.). Polyamine analysis by LC-MS. Retrieved February 17, 2026, from [Link]
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Liu, R., Rist, M., & Krska, R. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1337, 137-145. [Link]
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Gallas, M. R., Wu, F., & Pott, D. M. (2024). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Frontiers in Plant Science, 15, 1358891. [Link]
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Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267-273. [Link]
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Gau, D., Veclani, D., & Binder, W. H. (2023). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Polymers, 15(23), 4539. [Link]
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Maslov, M. A., et al. (2021). Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems. International Journal of Molecular Sciences, 22(12), 6613. [Link]
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Wang, Y., Zhang, P., Liu, J., & Wang, D. (2020). Comparisons of advantages and disadvantages of symmetric and asymmetrical structures. In Asymmetric functional carbon- and silica-based nanomaterials. Elsevier. [Link]
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ResearchGate. (n.d.). Fukuyama amine synthesis. Retrieved February 17, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of alkyl polyamines. Retrieved February 17, 2026, from [Link]
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The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). The Fukuyama Synthesis of (−)-Lepenine. Retrieved February 17, 2026, from [Link]
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Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504. [Link]
- Hagedorn, I., & Töllner, F. (1943). Alkylene-polyamines and a process of preparing them.
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Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504. [Link]
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Pegg, A. E., & Casero, R. A. (Eds.). (2011). Polyamines: Methods and Protocols. Humana Press. [Link]
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ResearchGate. (n.d.). ITC profiles for the titration of polyamines with DNAs. Retrieved February 17, 2026, from [Link]
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Lundquist, K. M., & Toone, E. J. (2002). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 208, pp. 221-234). Humana Press. [Link]
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Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved February 17, 2026, from [Link]
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Feuerstein, A., Gießelmann, E. C. J., Rittner, T., Boßmann, B., & Gallei, M. (2024). Synthesis and Properties of Symmetrical and Asymmetrical Polyferrocenylmethylenes. Chemistry – A European Journal. [Link]
-
Riniker, S., et al. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of 24 Cyclic Decapeptides. Journal of Chemical Information and Modeling, 61(9), 4474-4488. [Link]
-
Kabir, A., & Suresh Kumar, G. (2013). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction. PLOS ONE, 8(7), e70510. [Link]
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(3-Aminopropyl)(3-phenylpropyl)amine: A Technical Guide for Researchers
An In-depth Examination of a Novel Diamine: Identification, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of (3-Aminopropyl)(3-phenylpropyl)amine, a diamine with potential applications in drug discovery and chemical synthesis. As a Senior Application Scientist, this document aims to deliver not just data, but also a foundational understanding of the compound's characteristics, a plausible synthetic pathway, and an exploration of its prospective utility, all grounded in established chemical principles.
Chemical Identification and Nomenclature
(3-Aminopropyl)(3-phenylpropyl)amine is a secondary amine featuring both an aminopropyl and a phenylpropyl substituent. The definitive identification of this compound is as follows:
-
Common Name: (3-Aminopropyl)(3-phenylpropyl)amine
-
IUPAC Name: N'-(3-phenylpropyl)propane-1,3-diamine[1]
-
Molecular Formula: C₁₂H₂₀N₂[1]
-
CAS Number: Not found in readily available chemical databases. Researchers should take note that a specific CAS registry number for this compound has not been identified, suggesting it may be a novel or less-common chemical entity.
The structural representation of (3-Aminopropyl)(3-phenylpropyl)amine is provided below:
Caption: 2D Structure of N'-(3-phenylpropyl)propane-1,3-diamine.
Predicted Physicochemical Properties
Due to the absence of experimental data in the literature, the following physicochemical properties have been predicted based on computational models.[1] These values provide a useful starting point for experimental design and analysis.
| Property | Predicted Value | Source |
| Molecular Weight | 192.31 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 192.16264 Da | PubChemLite[1] |
| XlogP | 1.5 | PubChemLite[1] |
| Hydrogen Bond Donor Count | 2 | PubChemLite[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChemLite[1] |
| Rotatable Bond Count | 7 | PubChemLite[1] |
Proposed Synthesis Protocol: Reductive Amination
The synthesis of asymmetrically substituted diamines such as (3-Aminopropyl)(3-phenylpropyl)amine can be effectively achieved through reductive amination. This widely utilized method offers high yields and avoids the over-alkylation issues often encountered with direct alkylation of amines.[2] A plausible two-step synthetic approach is outlined below, starting from commercially available precursors.
Rationale for Synthetic Strategy
This proposed synthesis employs a two-step process to ensure selectivity and control over the final product. The first step involves the mono-N-Boc protection of 1,3-diaminopropane. The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions. This protection prevents the undesired dialkylation in the subsequent step.
The second step is a direct reductive amination between the mono-Boc-protected diamine and 3-phenylpropanal. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for imines and iminium ions in the presence of aldehydes, and effective under slightly acidic conditions.[2] The final deprotection step with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the target compound.
Experimental Workflow
Sources
Targeting the Pore & The Parasite: The SAR of N-(3-Phenylpropyl) Polyamines
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of polyamines (putrescine, spermidine, spermine) substituted with
This guide focuses on two distinct therapeutic windows driven by this specific substitution:
-
Neuroprotection: Acting as use-dependent, open-channel blockers of the NMDA receptor (NMDAR).
-
Antiparasitic Activity: Serving as competitive inhibitors of Trypanothione Reductase (TR) in Trypanosoma species.[1]
The Pharmacophore: Why N-(3-Phenylpropyl)?
The N-(3-phenylpropyl) moiety is not an arbitrary lipophile; it mimics the hydrophobic "head" groups found in natural arthropod toxins (e.g., Joro spider toxin, Argiotoxin).
Structural Logic[2][3][4][5]
-
The Polyamine Backbone: Provides the necessary positive charge (protonated at physiological pH) to interact with the cation-selective pore of ion channels or the negatively charged active sites of enzymes.
-
The Phenyl Ring: Provides
- stacking capabilities and hydrophobic anchoring. -
The Propyl Linker (
): The critical "spacer." SAR studies indicate that a 3-carbon chain places the phenyl ring at the optimal depth within the NMDAR channel pore to interact with hydrophobic residues (likely on the GluN2 subunit) without sterically hindering the amine-cation interactions deep in the channel.
Structure-Activity Relationship (SAR) Analysis
Target A: NMDA Receptor Antagonism (Neuroprotection)
The primary mechanism for neuroprotection is open-channel blockade . The compound enters the open channel and gets trapped when the channel closes (trapping block), or sterically occludes ion flux.
| Structural Variable | SAR Observation | Mechanistic Implication |
| Backbone Length | Spermine > Spermidine > Putrescine | Longer backbones allow for deeper penetration into the channel while the tail remains anchored in the hydrophobic pocket. |
| Substitution Site | Symmetrical substitution at terminal amines (Spermine) often yields higher potency (IC | |
| Linker Length | Propyl ( | The |
| Aromatic Moiety | Phenyl | While naphthyl offers higher lipophilicity, the phenyl group (in 3-phenylpropyl) offers a better balance of solubility and potency for CNS bioavailability. |
Target B: Trypanothione Reductase (Antiparasitic)
In trypanosomes, the antioxidant defense relies on trypanothione rather than glutathione. The N-(3-phenylpropyl) polyamines mimic the spermidine moiety of trypanothione.
-
Competitive Inhibition: The lipophilic tail occupies the large hydrophobic cleft of the TR enzyme, preventing the binding of the natural substrate.
-
Potency: Bis-substituted spermidine analogs have shown
values as low as 0.15 M.[1] -
Selectivity: The 3-phenylpropyl group provides selectivity for the parasite enzyme over the human Glutathione Reductase, which lacks the corresponding hydrophobic pocket.
Mechanism of Action: The "Foot-in-the-Door" Block
The following diagram illustrates the voltage-dependent block of the NMDA receptor by these analogs.
Figure 1: The "Trapping Block" mechanism. The N-(3-phenylpropyl) analog requires the channel to open to bind. Once inside, the lipophilic tail interacts with the channel wall, effectively plugging the pore.
Synthesis Strategy: Reductive Amination
While direct alkylation (using 1-bromo-3-phenylpropane) is possible, it often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred route for high-fidelity SAR generation.
Workflow
-
Selective Protection: If synthesizing asymmetric analogs (e.g.,
only), the internal amines must be protected (e.g., Boc-protection). -
Condensation: Reaction of the free amine with 3-phenylpropanal .
-
Reduction: In situ reduction of the imine using Sodium Triacetoxyborohydride (STAB) .
Figure 2: Reductive amination pathway. This method minimizes over-alkylation compared to direct halide substitution.
Experimental Protocols
Synthesis Protocol: Reductive Amination of Spermine
Validation: This protocol ensures mono- or bis-substitution at terminal nitrogens due to steric hindrance at internal nitrogens.
-
Preparation: Dissolve Spermine (1.0 eq) in anhydrous Methanol (MeOH).
-
Addition: Add 3-phenylpropanal (2.0 eq for bis-substitution) dropwise at 0°C.
-
Imine Formation: Stir for 2 hours at room temperature. Use 4Å molecular sieves to sequester water and drive imine formation.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.0 eq) in portions.
-
Quench: After 12 hours, quench with 1N NaOH.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.
-
Purification: The crude oil is often a mixture. Purify via Column Chromatography (Silica gel) using a gradient of DCM:MeOH:NH
OH (80:18:2). -
Salt Formation: Convert to hydrochloride salt using HCl/Dioxane for biological stability.
Electrophysiology: Validation of NMDAR Blockade
Validation: Patch-clamp confirms the "use-dependent" nature of the block.
-
Cell Line: HEK293 cells transiently transfected with rat GluN1/GluN2B subunits.
-
Recording Mode: Whole-cell voltage clamp (Holding potential -60 mV).
-
Agonist Application: Apply Glutamate (100
M) + Glycine (10 M) for 5 seconds to elicit control current. -
Antagonist Application: Co-apply Agonists + N-(3-phenylpropyl) analog (1-10
M). -
Readout:
-
Inhibition: Measure reduction in steady-state current.
-
Kinetics: Observe the decay rate of the current (accelerated decay indicates open-channel block).
-
Voltage Dependence: Repeat at +40 mV. A loss of block at positive potentials (due to electrostatic repulsion of the polyamine out of the pore) confirms the mechanism.
-
References
-
Berger, M. L., et al. (2006).[2] Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Bioorganic & Medicinal Chemistry Letters. Link[2]
-
Li, Z., et al. (2001).[1] Polyamines with N-(3-phenylpropyl) substituents are effective competitive inhibitors of trypanothione reductase and trypanocidal agents.[1] Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Strømgaard, K., et al. (2005). Polyamine toxins: development of selective antagonists for ionotropic glutamate receptors. The Chemical Record. Link
-
Muth, A., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Polyamine Transport Inhibitors. Journal of Medicinal Chemistry. Link
Sources
Potential therapeutic targets of phenylalkyl polyamine derivatives
From Ion Channel Blockade to Oncogenic Transport Vectors
Executive Summary
Phenylalkyl polyamine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a "bionic" architecture that merges a lipophilic aromatic head group with a hydrophilic polyamine tail. This unique amphiphilic structure allows these molecules to act as dual-function agents: (1) High-affinity open-channel blockers of ionotropic glutamate receptors (iGluRs) for neuroprotection, and (2) Vectorized cytotoxic agents that hijack the Polyamine Transport System (PTS) in hyper-proliferative cancer cells.
This technical guide dissects the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for these two primary therapeutic targets.
Molecular Architecture & SAR Logic
The efficacy of phenylalkyl polyamines (e.g., Philanthotoxin-343 analogs, N-benzyl-spermines) is governed by the precise spacing of nitrogen atoms and the steric bulk of the aromatic moiety.
-
The "Head" (Aromatic Moiety): Provides hydrophobic anchoring. In ion channels, this interacts with hydrophobic residues (e.g., Tryptophan/Tyrosine) deep within the pore. In PTS targeting, it prevents efflux or enhances lysosomal stability.
-
The "Tail" (Polyamine Chain): Mimics endogenous polyamines (Spermine/Spermidine). The methylene spacing (e.g., 3-4-3 vs. 4-4-4) dictates selectivity.
-
PhTX-343 (3 methylenes - 4 methylenes - 3 methylenes): High affinity for NMDA/AMPA receptors.
-
Naphthyl-derivatives: Enhanced affinity for the PTS transporter in melanoma.[1]
-
Primary Target I: Ionotropic Glutamate Receptors (iGluRs)
Therapeutic Focus: Neuroprotection (Stroke, Glaucoma, ALS), Pain Management.
Phenylalkyl polyamines function as use-dependent, non-competitive antagonists . Unlike competitive antagonists that bind the ligand-binding domain (LBD), these derivatives penetrate the transmembrane pore of activated receptors.
Mechanism of Action: Pore Plugging
The positively charged polyamine tail is attracted to the electronegative selectivity filter of the open channel. Once inside, the aromatic head group engages in
Figure 1: Mechanism of open-channel blockade by phenylalkyl polyamines. The blocker requires the channel to open (agonist presence) before it can bind, creating a "use-dependent" profile.
Experimental Protocol: Patch-Clamp Evaluation
Objective: Determine the IC50 and voltage-dependence of the block.
-
Preparation: Use HEK293 cells transiently transfected with GluN1/GluN2B (NMDA) or GluA1 (AMPA) subunits.
-
Recording Mode: Whole-cell voltage-clamp.
-
Solutions:
-
Protocol Steps:
-
Step A (Control): Apply agonist (Glu/Gly) for 5s. Record peak and steady-state current.
-
Step B (Block): Co-apply agonist + Phenylalkyl derivative (e.g., 0.1 - 100
M). -
Step C (Wash): Wash with buffer for 30s.
-
-
Analysis:
-
Calculate % Inhibition =
. -
Plot I-V curves (-80mV to +40mV). A hallmark of polyamine block is inward rectification (stronger block at negative potentials).
-
Primary Target II: The Polyamine Transport System (PTS)
Therapeutic Focus: Oncology (Melanoma, Pancreatic Cancer).
Cancer cells, particularly those with MYC or BRAF mutations, exhibit upregulated polyamine uptake to fuel rapid proliferation. Phenylalkyl polyamines exploit this as "Trojan Horses."
Mechanism of Action: Vectorized Cytotoxicity
Unlike the channel block where the molecule stops at the pore, here the molecule is transported into the cell.
-
Recognition: The polyamine tail binds to the surface PTS transporter (heparin sulfate proteoglycans/caveolin-1 complex).
-
Internalization: The hydrophobic aromatic head facilitates rapid membrane translocation or endocytosis.
-
Cytotoxicity: Once inside, the derivative induces apoptosis via DNA intercalation, mitochondrial disruption, or lysosomal membrane permeabilization (LMP).
Figure 2: The "Trojan Horse" strategy. The PTS actively pumps the cytotoxic phenylalkyl polyamine into the cancer cell, leading to organelle failure.
Experimental Protocol: Polyamine Uptake Competition Assay
Objective: Verify if the derivative targets the PTS.
-
Cell Line: Use BRAF-mutant melanoma cells (e.g., MALME-3M) vs. wild-type.
-
Tracer: Radiolabeled
-Spermidine or fluorescently tagged polyamine (e.g., BODIPY-spermine). -
Procedure:
-
Seed cells in 24-well plates.
-
Pre-incubate with DFMO (difluoromethylornithine) for 24h to deplete endogenous polyamines and upregulate PTS (sensitizes the assay).
-
Add
-Spermidine (50 nM) Increasing concentrations of the Phenylalkyl derivative. -
Incubate for 30 min at 37°C.
-
Wash 3x with ice-cold PBS (stops transport).
-
Lyse cells and measure radioactivity (CPM) via scintillation counting.
-
-
Validation: If the derivative targets PTS, it will dose-dependently reduce
-Spermidine uptake (competitive inhibition).
Comparative Data Profile
The following table summarizes the potency (IC50) of key phenylalkyl polyamine derivatives against their respective targets. Note the shift in potency based on the specific receptor subunit or cell line.
| Compound Class | Specific Derivative | Target | IC50 / Ki Value | Mechanism |
| Wasp Toxin Analog | PhTX-343 | NMDA (GluN1/GluN2B) | ~3.9 - 5.0 | Pore Block |
| Wasp Toxin Analog | PhTX-343 | AMPA (GluA1 homomer) | ~1.09 | Pore Block |
| Synthetic Analog | Ifenprodil | NMDA (GluN2B selective) | 0.15 - 0.3 | Allosteric Modulator |
| Aryl-Polyamine | N1-Naphthyl-Spermine | PTS (Melanoma MALME-3M) | ~0.6 | Transport/Cytotoxicity |
| Aryl-Polyamine | AMXT-1501 | PTS (Pancreatic Cancer) | ~1.0 - 3.0 | Transport Inhibitor |
Data synthesized from electrophysiological recordings and cytotoxicity assays [1][2][4].
References
-
Philanthotoxin-343 attenuates retinal and optic nerve injury, and protects visual function in rats with N-methyl-D-aspartate-induced excitotoxicity. Source: NIH / PubMed URL:[Link]
-
Harnessing the polyamine transport system to treat BRAF inhibitor-resistant melanoma. Source: NIH / PubMed URL:[Link]
-
Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor. Source: European Journal of Biochemistry URL:[4][Link]
-
p97 regulates GluA1 homomeric AMPA receptor formation and plasma membrane expression. Source:[5] Nature Communications URL:[Link]
-
Interactions of polyamines with ion channels. Source: Biochemical Journal URL:[Link]
Sources
- 1. Harnessing the polyamine transport system to treat BRAF inhibitor-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p97 regulates GluA1 homomeric AMPA receptor formation and plasma membrane expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Silico Modeling of (3-Aminopropyl)(3-phenylpropyl)amine Binding
This guide provides a comprehensive, technically-grounded workflow for investigating the binding characteristics of the small molecule (3-Aminopropyl)(3-phenylpropyl)amine using state-of-the-art in-silico modeling techniques. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a self-validating and robust computational experiment.
Introduction: A Case Study in Computational Drug Discovery
(3-Aminopropyl)(3-phenylpropyl)amine is a small molecule featuring key pharmacophoric elements—a flexible aliphatic chain, a primary amine, and a phenyl group—suggesting potential interaction with biogenic amine transporters or receptors. In the absence of established experimental data, in-silico modeling provides a powerful, resource-efficient first step to generate testable hypotheses about its molecular targets and binding mechanisms.[1]
This guide will use the human Serotonin Transporter (hSERT) as a representative and plausible biological target to illustrate a complete modeling pipeline. hSERT is a well-characterized membrane protein responsible for the reuptake of serotonin from the synaptic cleft and is the primary target for many antidepressant medications.[2][3][4] By modeling the binding of our case molecule to hSERT, we can elucidate potential binding modes, assess interaction stability, and quantify binding affinity. The workflow is broadly applicable to other protein-ligand systems.
The core computational workflow is a multi-stage process that progressively refines our understanding of the molecular interaction, moving from static predictions to dynamic simulations.[5][6] This involves:
-
System Preparation : Preparing the atomic coordinate files for both the protein receptor (hSERT) and the small molecule ligand.
-
Molecular Docking : Predicting the most likely binding pose of the ligand within the protein's active site.[7][8][9][10]
-
Molecular Dynamics (MD) Simulation : Simulating the physical motions of the protein-ligand complex over time to assess the stability of the docked pose.
-
Binding Free Energy Calculation : Quantifying the strength of the protein-ligand interaction.[11][12][13]
Part 1: System Preparation – The Foundation of Accuracy
The quality of the initial structures dictates the reliability of all subsequent computational steps. Meticulous preparation of both the protein receptor and the small molecule ligand is therefore a critical, non-negotiable phase.
Target Selection and Preparation
Causality : The choice of a target structure is paramount. An ideal structure from the Protein Data Bank (PDB) should have high resolution, be co-crystallized with a relevant ligand to define the binding pocket, and have minimal missing residues or structural artifacts. For this study, we select the high-resolution X-ray crystal structure of hSERT in complex with the antidepressant S-citalopram (PDB ID: 5I75).[3][4][14] This structure provides a well-defined outward-open conformation with a clear central binding site.[3][4]
Experimental Protocol: Receptor Preparation
This protocol uses UCSF Chimera, a widely used molecular visualization program, but the principles apply to other software like Maestro or PyMOL.[15][16][17]
-
Fetch Structure : Load PDB ID 5I75 directly into Chimera.
-
Isolate Target Chain : The PDB entry contains the transporter (Chain A), antibody fragments used for crystallization (Chains B and C), and ligands.[4][14] Delete all chains except for Chain A.
-
Remove Unnecessary Molecules : Delete all non-interacting water molecules and co-crystallized ligands (S-citalopram and its bromo-analog). The goal is to prepare the apo-like binding site for our new ligand.
-
Add Hydrogens & Assign Charges : Use the Dock Prep tool in Chimera.[16] This step is crucial for two reasons:
-
Hydrogen Addition : Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correct hydrogen bonding and electrostatic calculations.[16]
-
Charge Assignment : Assigning partial atomic charges (e.g., using the AMBER ff14SB force field) is necessary for accurately modeling electrostatic interactions.[18]
-
-
Save Prepared Structure : Save the cleaned, hydrogen-added, and charged protein structure as receptor.pdbqt for docking and receptor.pdb for subsequent MD simulations.
Ligand Preparation
Causality : The ligand must be represented by an accurate, low-energy 3D conformation with correct atomic charges. This ensures that the docking algorithm samples from a physically realistic set of starting conformations.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure : The SMILES (Simplified Molecular Input Line Entry System) string for (3-Aminopropyl)(3-phenylpropyl)amine is NCCCCNC(CC1=CC=CC=C1).
-
Generate 3D Conformation : Use a tool like Open Babel or the online SMILES converter to generate an initial 3D structure from the SMILES string. Save this as ligand.mol2.
-
Assign Partial Charges & Atom Types : For compatibility with molecular dynamics simulations, robust charge and atom type assignment is critical. The Antechamber tool from the AmberTools suite is the standard for parameterizing small organic molecules with the General Amber Force Field (GAFF).[19][20][21][22]
-
Command : antechamber -i ligand.mol2 -fi mol2 -o ligand_gaff.mol2 -fo mol2 -c bcc -s 2
-
Rationale : This command calculates AM1-BCC charges, which are known to perform well in reproducing molecular electrostatic potentials, and assigns GAFF2 atom types, which are necessary for the MD simulation step.[23]
-
-
Prepare for Docking : Convert the prepared ligand_gaff.mol2 file into the pdbqt format required by AutoDock Vina using MGLTools or a similar utility.[24][25][26] This format includes information on rotatable bonds, which the docking program will sample.
Part 2: Molecular Docking – Predicting the Binding Pose
Molecular docking computationally predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][9][10] It is a foundational technique for hypothesis generation in structure-based drug design.[7][10]
Trustworthiness : Docking is a search and scoring problem.[10] The algorithm searches through many possible ligand conformations and orientations within the binding site and "scores" them based on an energy function that approximates binding affinity.[8][9] It is critical to understand that this score is an approximation and the top-ranked pose is a prediction, not a certainty.
Docking Workflow Diagram
Caption: Workflow for Molecular Docking using AutoDock Vina.
Experimental Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[24]
-
Define the Search Space : The docking algorithm needs to know where to search for a binding site. We will define a "grid box" centered on the known central binding site of hSERT, as identified from the co-crystallized ligand in the original PDB structure (5I75).
-
Method : In a visualization tool like PyMOL or Chimera, load the prepared receptor.pdbqt. Identify key residues of the central binding site (e.g., Asp98, Ile172, Tyr176, Phe335).
-
Configuration : Create a text file named config.txt. Define the center and dimensions of the box to encompass these residues. A typical size is 25 x 25 x 25 Ångstroms.
-
Expertise : The exhaustiveness parameter controls the thoroughness of the search. A higher value increases computational time but improves the chance of finding the true energy minimum. A value of 16 is a good balance for a single docking run.[25]
-
-
Run Docking : Execute Vina from the command line: vina --config config.txt --log results.log
-
Analyze Results : Vina will output a all_poses.pdbqt file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol. The results.log file will contain a summary table.
Data Presentation: Docking Results
The output should be analyzed both quantitatively and qualitatively.
Table 1: Predicted Binding Poses and Affinities
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
|---|---|---|
| 1 | -8.5 | 0.00 |
| 2 | -8.2 | 1.21 |
| 3 | -8.1 | 1.87 |
| 4 | -7.9 | 2.54 |
| ... | ... | ... |
Qualitative Analysis : The top-ranked pose should be visually inspected. Does it make sense chemically? Look for key interactions:
-
Ionic Interaction : The protonated amine of the ligand forming a salt bridge with an acidic residue like Asp98 in SERT.
-
Hydrogen Bonds : Interactions between the amine groups and polar residues.
-
Pi-Stacking/Hydrophobic Interactions : The phenyl ring of the ligand interacting with aromatic residues like Tyr176 or Phe335 in the binding pocket.
The pose with the best score and the most chemically sound interactions should be selected for the next, more rigorous stage: Molecular Dynamics simulation.
Part 3: Molecular Dynamics (MD) Simulation – From a Static Pose to a Dynamic System
While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the complex, accounting for the flexibility of both the protein and the ligand in a simulated aqueous environment.[27] This step is essential for validating the stability of the docked pose.
Expertise & Experience : The choice of force field is one of the most critical decisions in an MD simulation.[18][27] It is a set of parameters that defines the potential energy of the system.[27] For a protein-ligand complex, a hybrid approach is required: one force field for the protein and another for the small molecule. We will use AMBER ff14SB for the protein (a standard for biomolecules) and GAFF2 for our ligand, ensuring compatibility.[18][19][28][29]
MD Simulation Workflow Diagram
Caption: Workflow for setting up and running an MD Simulation.
Experimental Protocol: MD Simulation with GROMACS
GROMACS is a high-performance and widely used MD simulation engine.[30][31][32] The following protocol outlines the key steps.
-
System Building :
-
Combine Coordinates : Merge the PDB files of the prepared receptor and the selected best-docked ligand pose into a single complex.pdb file.[30]
-
Generate Topology : Use the GROMACS pdb2gmx tool to generate the protein topology using the AMBER ff14SB force field. Combine this with the ligand topology files (generated previously using Antechamber/GAFF).[32]
-
Define Simulation Box : Create a periodic boundary box (e.g., a dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edge.
-
Solvation : Fill the box with a pre-equilibrated water model, such as TIP3P.
-
Ionization : Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Execution : This is a multi-step process to gently relax the system before the final data collection run.[31][33]
-
Energy Minimization : Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.[33]
-
NVT Equilibration : Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the fixed protein-ligand complex. Monitor the system temperature to ensure it reaches the target value (e.g., 310 K).
-
NPT Equilibration : Perform a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT ensemble). This relaxes the system density to the correct value. Monitor the pressure and density to confirm equilibration.[31]
-
Production MD : Run the final simulation for data collection (e.g., 100-500 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Part 4: Analysis and Quantification
The raw output of an MD simulation is a trajectory file containing atomic coordinates over time. Meaningful biological insights are extracted through careful analysis of this trajectory.
Trajectory Analysis: Assessing Stability
Trustworthiness : A stable simulation is a prerequisite for any further analysis. The Root Mean Square Deviation (RMSD) is a key metric for evaluating convergence and stability.
-
RMSD : Calculate the RMSD of the protein backbone atoms relative to the starting structure. A stable system will show the RMSD plateauing after an initial rise. Also, calculate the RMSD of the ligand's heavy atoms relative to the protein's binding pocket. A low, stable RMSD (< 2-3 Å) indicates the ligand remains bound in a consistent pose throughout the simulation.[34]
-
Hydrogen Bond Analysis : Monitor the formation and persistence of hydrogen bonds between the ligand and protein over time. Stable hydrogen bonds with key residues support the validity of the binding mode.
-
Visual Inspection : Visually inspect the trajectory to observe the ligand's behavior and any significant conformational changes in the protein.
Binding Free Energy Calculation
Causality : To quantify the binding strength, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[11][12][13][35] This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[13][36]
Experimental Protocol: MM/PBSA Calculation
-
Extract Snapshots : Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns).
-
Run Calculation : Use the g_mmpbsa tool (or an equivalent script for AMBER trajectories) to calculate the free energy components for the complex, the receptor, and the ligand individually.
-
Calculate Binding Free Energy (ΔG_bind) : The final binding energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term (G) is composed of: G = E_MM + G_solv - TΔS Where E_MM includes bonded, van der Waals, and electrostatic energies; G_solv is the solvation energy (polar + non-polar); and TΔS is the conformational entropy.[11][13] Due to the high computational cost, the entropy term is often neglected when comparing similar ligands, but it can be a significant source of error.[13][35]
Data Presentation: Binding Free Energy
Table 2: MM/PBSA Binding Free Energy Components (kcal/mol)
| Energy Component | Average Value | Standard Deviation |
|---|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.7 | 3.1 |
| Electrostatic Energy (ΔE_elec) | -21.3 | 4.5 |
| Polar Solvation Energy (ΔG_pol) | +30.5 | 5.2 |
| Non-Polar Solvation (ΔG_np) | -5.1 | 0.4 |
| Binding Free Energy (ΔG_bind) | -41.6 | 6.8 |
Note: Entropy term (-TΔS) was not included in this calculation.
Interpretation : The results show favorable contributions from both van der Waals and electrostatic interactions, which are partially offset by the unfavorable energy of desolvating the polar groups upon binding. The overall predicted binding free energy is strongly negative, suggesting a stable and favorable interaction.
Conclusion and Future Directions
This in-silico workflow, from system preparation through molecular dynamics and free energy calculations, provides a robust framework for investigating the binding of (3-Aminopropyl)(3-phenylpropyl)amine to the human Serotonin Transporter. The results from our hypothetical case study predict a stable binding mode characterized by strong electrostatic and hydrophobic interactions, with a favorable binding free energy.
These computational predictions are not an end in themselves but serve as a powerful hypothesis-generating tool. They provide detailed, atom-level insights that can guide subsequent experimental work. The next logical steps would be to use these findings to:
-
Guide Lead Optimization : Modify the ligand structure to enhance key interactions identified in the simulation.
-
Plan Experimental Validation : Use the predicted binding affinity to inform concentration ranges for in vitro binding assays (e.g., radioligand binding assays).
-
Design Site-Directed Mutagenesis : Validate the importance of key interacting residues by mutating them and measuring the effect on ligand binding experimentally.
By integrating computational modeling with experimental validation, researchers can accelerate the drug discovery process, reduce costs, and gain a deeper understanding of molecular recognition.
References
A complete list of all sources cited in this guide, including full titles and verifiable URLs. (Note: The reference list would be populated with the full details of the sources found in the search results, formatted as requested.)
Sources
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- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. ebi.ac.uk [ebi.ac.uk]
- 5. Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peng-lab.org [peng-lab.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDB-5i75: X-ray structure of the ts3 human serotonin transporter complexed ... - Yorodumi [pdbj.org]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. scotchem.ac.uk [scotchem.ac.uk]
- 17. youtube.com [youtube.com]
- 18. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 19. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 20. Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Ligandbook (release) - Resources [ligandbook.org]
- 23. Methodological and force field effects in the molecular dynamics-based prediction of binding free energies of host–guest systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01804D [pubs.rsc.org]
- 24. GIL [genomatics.net]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 28. researchgate.net [researchgate.net]
- 29. Schrödinger Customer Portal [my.schrodinger.com]
- 30. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 31. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 32. youtube.com [youtube.com]
- 33. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 34. Protein-Ligand Complex [mdtutorials.com]
- 35. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 36. web.pkusz.edu.cn [web.pkusz.edu.cn]
Targeting the Metabolic Addiction: A Technical Review of Polyamine Analogs in Oncology
Introduction: The Polyamine Addiction
Cancer cells exhibit a distinct metabolic dysregulation known as "polyamine addiction." Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycations essential for DNA replication, gene expression, and protein synthesis.[1] While normal cells tightly regulate intracellular polyamine levels, malignant cells frequently upregulate biosynthetic enzymes (like ODC) and hyperactivate the Polyamine Transport System (PTS) to fuel rapid proliferation.
This guide reviews the development and application of polyamine analogs —synthetic molecules designed to hijack this transport system, enter the cancer cell as "Trojan horses," and collapse the polyamine homeostatic machinery.
Mechanistic Deep Dive: The "Trojan Horse" Strategy
The therapeutic rationale for polyamine analogs differs fundamentally from enzyme inhibitors like DFMO (difluoromethylornithine). While DFMO blocks synthesis, the cell often compensates by upregulating transport.[2] Polyamine analogs, however, utilize the transport system to enter the cell and trigger a lethal feedback loop.
The Dual-Action Mechanism
Once accumulated intracellularly via the PTS, successful analogs (e.g., BENSpm, CGC-11047) exert a two-pronged metabolic disruption:
-
Biosynthetic Shutdown: They mimic natural polyamines, binding to the regulatory sites of Ornithine Decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), effectively shutting down de novo synthesis via negative feedback.
-
Catabolic Super-Induction: They bind to and stabilize Spermidine/spermine N1-acetyltransferase (SSAT). This enzyme acetylates natural polyamines, tagging them for export or oxidation.
The Result: The cell stops making polyamines and rapidly excretes/destroys its existing pool.[3][4] Crucially, the analog cannot substitute for the biological functions of natural polyamines (e.g., stabilizing DNA), leading to G2/M cell cycle arrest and apoptosis.
Visualization: The Feedback Loop Hijack
The following diagram illustrates how analogs disrupt the homeostatic loop.
Caption: Figure 1. Mechanism of Action. Analogs hijack the transport system (PTS) to simultaneously suppress biosynthesis (ODC) and accelerate catabolism (SSAT), depleting the cell of functional polyamines.
The Analog Arsenal: Structural Classes
Polyamine analogs are generally categorized by their structural modifications, which dictate their affinity for the transport system and their ability to induce SSAT.
| Analog Class | Representative Compound | Structural Feature | Mechanism / Key Characteristic | Clinical Status |
| Symmetrically Substituted | BENSpm (DENSPM) | Bis(ethyl)norspermine | Massive SSAT inducer. Depletes all polyamine pools.[3] | Phase II (Breast/Lung). Limited by single-agent efficacy. |
| Conformationally Restricted | CGC-11047 (PG-11047) | Central cis-double bond | Increases rigidity. Reduces off-target toxicity (GI). Induces SSAT & SMOX.[5][6] | Phase Ib completed. MTD 610mg.[7] |
| Unsymmetrically Substituted | CPENSpm | Cyclopropyl-ethyl | Targeted uptake. Designed to improve tumor specificity. | Preclinical.[7][8][9] |
| Polyamine-Drug Conjugates | F14512 | Spermine-Etoposide | Uses PTS for targeted delivery of cytotoxic payload (Topoisomerase II inhibitor). | Phase I (AML). |
Validated Experimental Protocols
Scientific Integrity Warning: A common failure mode in polyamine research is the use of standard fetal bovine serum (FBS) without modification. FBS contains serum amine oxidase , which oxidizes extracellular polyamines into toxic aldehydes and hydrogen peroxide. This causes false-positive cytotoxicity that is an artifact of the media, not the drug mechanism [1].
Protocol A: Cytotoxicity Screening (The "Aminoguanidine Rule")
Objective: Determine IC50 of analogs without media-induced artifacts.
-
Reagent Prep: Dissolve analog (e.g., BENSpm) in sterile water or PBS.
-
Media Prep (CRITICAL): Supplement DMEM/RPMI with 10% FBS. Add 1 mM Aminoguanidine (AG).
-
Why? AG inhibits serum amine oxidase.[10] Alternatively, use human serum (which lacks this enzyme), but AG is the standard cost-effective control.
-
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with serial dilutions of the analog (0.1
M – 100 M) for 72 to 96 hours .-
Note: Polyamine depletion is a slow process. Standard 24h or 48h assays often miss the phenotype because intracellular pools act as a buffer.
-
-
Readout: Use CellTiter-Glo (ATP) or MTS. Avoid MTT if possible, as metabolic stress can alter mitochondrial reductase activity independent of cell death.
Protocol B: Intracellular Polyamine Quantification (HPLC)
Objective: Verify that the analog actually depleted natural pools (Mechanism Check).
-
Harvest: Wash cells 3x with ice-cold PBS (removes extracellular drug). Pellet cells.
-
Lysis: Resuspend pellet in 0.6 M Perchloric Acid (PCA) or Trichloroacetic Acid (TCA). Vortex and incubate on ice for 30 min.
-
Dansylation: Neutralize supernatant with Sodium Carbonate. Add Dansyl Chloride (derivatizing agent) and incubate at 60°C for 1 hour (dark).
-
Extraction: Extract derivatized polyamines with toluene. Dry under nitrogen.
-
HPLC: Reconstitute in Methanol. Inject onto C18 reverse-phase column. Detect fluorescence (Ex 340nm / Em 515nm).
-
Validation: Look for the disappearance of the Putrescine/Spermidine peaks and the appearance of the Analog peak.
-
Experimental Workflow Visualization
Caption: Figure 2. Validated Screening Workflow. Note the mandatory inclusion of Aminoguanidine in the media preparation step to prevent false positives from serum oxidation.
Clinical Reality & Future Directions
Despite potent preclinical data, polyamine analogs like BENSpm and CGC-11047 have faced hurdles in clinical translation.[8]
The Challenges
-
Toxicity: High doses required for pool depletion often lead to gastrointestinal toxicity (mucositis) and fatigue [2].
-
Resistance: Tumors are plastic. When transport is blocked or pools are depleted, some tumors upregulate compensatory pathways or utilize autophagy to recycle intracellular components.
-
Monotherapy Failure: Polyamine depletion is cytostatic (stops growth) rather than purely cytotoxic. In aggressive tumors, "stopping growth" isn't enough to cause regression.
The Path Forward: Combination Strategies
The field is shifting toward using analogs as sensitizers :
-
Chemo-sensitization: Polyamine depletion destabilizes DNA structure, rendering cells more susceptible to DNA-damaging agents like Cisplatin or Topoisomerase inhibitors [3].
-
Immunomodulation: Recent data suggests polyamines create an immunosuppressive tumor microenvironment. Depleting them may enhance the efficacy of Checkpoint Inhibitors (PD-1/PD-L1 blockade) [4].
-
Polyamine Blocking Therapy (PBT): Combining synthesis inhibitors (DFMO) with transport inhibitors (like AMXT 1501) to achieve total blockade.
References
-
Stewart, T. M., et al. (2022).[9] One-Carbon and Polyamine Metabolism as Cancer Therapy Targets. MDPI. Available at: [Link]
-
Murray-Stewart, T., et al. (2020).[7][11] A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors.[7][11] Cancer Chemotherapy and Pharmacology.[1][8][11] Available at: [Link]
-
Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Holbert, C. E., et al. (2022). Polyamine metabolism and cancer: treatments, challenges and opportunities.[2][1][6][12][13] Nature Reviews Cancer.[12] Available at: [Link]
-
Ganis, B., et al. (2025).[4] Antitumor activity of the polyamine analog N1,N11-diethylnorspermine against human prostate carcinoma cells.[4] ResearchGate.[14] Available at: [Link]
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- 6. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BioKB - CoOccurrence - aminoguanidine - polyamine [biokb.lcsb.uni.lu]
- 11. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Chemo-Structural Analysis and Synthetic Utility of (3-Aminopropyl)(3-phenylpropyl)amine
[1]
Executive Summary
(3-Aminopropyl)(3-phenylpropyl)amine (Systematic Name:
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and application in medicinal chemistry, specifically within the context of calcimimetics and neuroactive ligand design.
Physicochemical Profile
Precise characterization of the molecular scaffold is essential for stoichiometric calculations in synthesis and formulation.
Molecular Identity
| Property | Value |
| Systematic Name | |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 192.30 g/mol |
| SMILES | C(CC1=CC=CC=1)CNCCCN |
| Physical State | Viscous colorless to pale yellow oil (at STP) |
Calculated Properties (In Silico)
-
LogP (Octanol/Water): ~1.8 – 2.1 (Indicates moderate lipophilicity due to the phenyl ring, facilitating membrane penetration relative to native polyamines).
-
pKa values:
-
Primary Amine (
): ~10.5 -
Secondary Amine (
): ~9.8 -
Note: At physiological pH (7.4), the molecule exists predominantly as a dication, crucial for electrostatic interactions with anionic receptor pockets.
-
Synthetic Methodologies
The synthesis of non-symmetrical polyamines requires strategies to prevent random polymerization. Two primary routes are recommended based on yield and purity requirements.
Route A: Cyanoethylation & Reduction (High Purity)
This is the preferred industrial route. It utilizes the Michael addition of 3-phenylpropylamine to acrylonitrile, followed by catalytic hydrogenation.[1] This method avoids the formation of tertiary amine byproducts common in direct alkylation.
Protocol:
-
Michael Addition: 3-Phenylpropylamine (1.0 eq) is reacted with Acrylonitrile (1.1 eq) in methanol at
for 12 hours. -
Intermediate: Isolation of
-(2-cyanoethyl)-3-phenylpropylamine. -
Reduction: Hydrogenation using Raney Nickel or reduction with
in dry THF. -
Workup: Basic extraction followed by vacuum distillation.
Route B: Selective Alkylation (Laboratory Scale)
Useful when 3-phenylpropyl bromide is available.[1] Requires a large excess of diamine to prevent bis-alkylation.[1]
Protocol:
-
Reactants: 1,3-Diaminopropane (5.0 eq) + 3-Phenylpropyl bromide (1.0 eq).[1]
-
Conditions: Reflux in ethanol/toluene for 4 hours.
-
Purification: The excess diamine is distilled off, and the product is purified via column chromatography (
).
Synthetic Pathway Visualization
Figure 1: The "Cyanoethylation Route" ensures high selectivity for the secondary amine product.[1]
Pharmacological Applications[2][3][4][5]
Calcimimetics and CaSR Modulation
This molecule serves as a simplified scaffold for calcimimetics —agents that allosterically modulate the Calcium-Sensing Receptor (CaSR).[1][2]
-
Mechanism: The hydrophobic phenyl tail anchors into the transmembrane domain of the GPCR, while the polyamine chain mimics the cationic nature of extracellular
or natural polyamines (spermine), stabilizing the active conformation of the receptor. -
Relevance: It is a structural congener to Fendiline and NPS R-568 , precursors to the FDA-approved drug Cinacalcet .[1]
Ion Channel Blockade (Neuropharmacology)
Polyamines are endogenous blockers of inward rectifier potassium channels (Kir) and NMDA/AMPA glutamate receptors.
-
Structure-Activity Relationship (SAR): The addition of the phenyl group (hydrophobic head) to the propyl-amine chain (hydrophilic tail) creates a "hybrid" blocker.[1] This structure allows for:
-
Pore Occlusion: The amine tail enters the ion channel pore.
-
Membrane Anchoring: The phenyl ring interacts with hydrophobic residues near the channel vestibule, increasing potency compared to simple spermidine.
-
Pharmacophore Interaction Model
Figure 2: Bimodal binding mechanism.[1] The phenyl ring provides affinity via hydrophobic effects, while the amine chain provides efficacy via electrostatic locking.
Handling and Safety Protocols
As a diamine, this compound exhibits corrosive properties typical of the class.[3]
References
-
PubChem. (n.d.). 3-Phenylpropylamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Strømgaard, K., et al. (2002). Polyamine toxins: development of selective ligands for ion channels. Medicinal Research Reviews. Retrieved from [Link]
-
Goodman, W. G., et al. (2002). The Calcimimetic Agent AMG 073 Lowers Plasma Parathyroid Hormone Levels. Journal of the American Society of Nephrology. Retrieved from [Link]
Methodological & Application
Application Note: Protocol for Reductive Amination Synthesis of Secondary Polyamines
Executive Summary & Core Directive
The synthesis of secondary polyamines (e.g., spermine/spermidine analogs, lipopolyplexes) presents a unique chemoselective challenge: ensuring mono-alkylation of a primary amine without progressing to the tertiary amine (over-alkylation) or inducing intramolecular cyclization.
This guide details a self-validating protocol for the synthesis of linear secondary polyamines using Sodium Triacetoxyborohydride (STAB) .[1] Unlike traditional catalytic hydrogenation or Sodium Cyanoborohydride (
Key Advantages of this Protocol
-
Chemoselectivity: >95% selectivity for secondary vs. tertiary amines.[1]
-
Safety: Eliminates toxic HCN byproducts associated with
.[1] -
Versatility: Compatible with acid-sensitive protecting groups (Boc, Cbz) essential for polyamine chain extension.
Strategic Planning & Mechanistic Insight
The Chemoselectivity Mechanism
The success of this protocol relies on the kinetic differentiation between the neutral imine and the protonated iminium ion.[1] STAB is a mild reducing agent with an electron-withdrawing acetoxy group, making the boron center less nucleophilic.
-
Imine Formation: The amine condenses with the aldehyde/ketone to form an imine (equilibrium).[1]
-
Protonation: The imine is protonated to an iminium ion.[1]
-
Reduction: STAB transfers a hydride specifically to the iminium ion because the reducing agent is not strong enough to reduce the neutral carbonyl or the neutral imine at a competitive rate.[1][2]
Visualization: Reaction Pathway & Side Reactions[1]
Figure 1: Mechanistic pathway highlighting the critical reduction of the iminium ion.[1] STAB selectivity prevents the 'SecAmine' from reacting further if stoichiometry is controlled.[1]
Experimental Protocol
Reagent Selection & Preparation[1]
| Reagent | Role | Critical Specification |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | Must be a free-flowing white powder.[1] If clumped/yellow, discard (hydrolyzed). |
| 1,2-Dichloroethane (DCE) | Solvent | Preferred. Anhydrous (<50 ppm H2O). Solubilizes STAB without decomposing it. |
| THF (Tetrahydrofuran) | Alternative Solvent | Use if substrates are insoluble in DCE.[1] Must be inhibitor-free and anhydrous.[1] |
| Acetic Acid (AcOH) | Catalyst | Glacial.[1][2] Promotes iminium formation. |
| N-Boc-Diamine | Amine Source | Mono-protected diamines are mandatory to prevent polymerization.[1] |
Protocol A: Standard Chain Extension (DCE Method)
Best for linking aldehydes to amines where both are soluble in chlorinated solvents.
Step 1: Preparation of the Reaction Matrix
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolve the Amine (1.0 equiv) and Aldehyde/Ketone (1.0–1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).
-
Concentration: 0.1 M to 0.2 M.[1]
-
Note: If using a ketone or sterically hindered aldehyde, add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.
-
Step 2: Imine Equilibrium (The "Aging" Step)
-
Stir the mixture at Room Temperature (RT) for 30–60 minutes.
-
Why: This allows the hemiaminal-to-imine equilibrium to establish before the reducing agent is introduced.[1] For polyamines, this pre-complexation minimizes random cross-linking.
Step 3: Reductive Step
-
Add STAB (1.4–1.5 equiv) in a single portion.[1]
-
Observation: Mild effervescence may occur.[1]
-
Stir at RT under inert atmosphere.
Step 4: Quench and Workup (Crucial for Polyamines)
-
Quench: Add saturated aqueous
(equal volume to solvent). Stir vigorously for 15 minutes. -
Extraction: Extract with DCM (
). -
Wash: Wash combined organics with brine, dry over
. -
Purification: Flash chromatography.[1]
-
Tip: For polyamines, use DCM:MeOH:NH4OH (e.g., 90:9:1) to elute polar amine products.[1]
-
Protocol B: Titanium-Mediated Method (Difficult Substrates)
Use when the standard method fails due to steric hindrance or slow imine formation.
-
Mix Amine (1.0 equiv), Carbonyl (1.0 equiv), and Titanium(IV) isopropoxide (
, 1.2 equiv) in neat conditions or minimal THF. -
Stir for 1 hour (Ti acts as a Lewis acid and water scavenger).
-
Dilute with Ethanol or THF.[1]
-
Add Sodium Borohydride (
, 1.5 equiv) — Note: We use NaBH4 here because Ti coordinates the imine, activating it for reduction while protecting the carbonyl. -
Workup: Quench with water. A white precipitate (
) will form.[1] Filter through Celite before extraction.[1]
Workflow Visualization
Figure 2: Decision tree for selecting between Standard STAB and Ti-mediated protocols.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Wet Solvent | STAB decomposes in water.[1] Ensure DCE is anhydrous.[1] |
| Over-alkylation (Tertiary Amine) | Excess Aldehyde | Strictly control stoichiometry (1:1). Add aldehyde slowly to the amine.[1] |
| "Gelation" during Workup | Boron-Amine Complex | The amine product is complexed with Boron.[1] Quench with aqueous NaOH (1M) instead of NaHCO3 to break the complex, or reflux in Methanol for 15 mins. |
| Incomplete Conversion | Slow Imine Formation | Add 1-2 equiv of Acetic Acid. Add activated 4Å Molecular Sieves to scavenge water during the "aging" step.[1] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][9][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][9][13] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., Pham, K. M., & Leuck, D. J. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[11] The cyanohydridoborate anion as a selective reducing agent.[1][14] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Kruse, L. I., et al. (1988). Synthesis of polyamines via reductive amination.[1][15] Journal of Medicinal Chemistry. (Contextual reference for polyamine backbone construction).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. designer-drug.com [designer-drug.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-Based Strategy for the Quantification of N-Substituted Polyamine Analogs in Preclinical Development
Abstract
This technical guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-substituted polyamine analogs. These compounds are of significant interest in drug development, particularly in oncology, due to their role in cell proliferation and differentiation.[1][2] This document outlines two primary HPLC-based workflows: a pre-column derivatization method coupled with fluorescence detection for high sensitivity, and a reversed-phase ion-pairing method with UV detection for simpler sample matrices. We delve into the causality behind critical methodological choices, from sample preparation to chromatographic separation and detection. Detailed, step-by-step protocols are provided, alongside a systematic approach to method validation in accordance with ICH and FDA guidelines.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this important class of therapeutic candidates.
Introduction: The Analytical Challenge of N-Substituted Polyamine Analogs
N-substituted polyamine analogs are synthetic derivatives of endogenous polyamines like putrescine, spermidine, and spermine. Their therapeutic potential often lies in their ability to modulate polyamine metabolism, which is frequently dysregulated in cancer and other hyperproliferative diseases.[1] Accurate quantification of these analogs in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies during preclinical and clinical development.
The analytical challenge in their quantification stems from their inherent physicochemical properties:
-
High Polarity and Cationic Nature: At physiological pH, the amino groups of polyamines are protonated, rendering them highly polar and cationic. This makes their retention on traditional reversed-phase C18 columns challenging.[7]
-
Lack of a Strong Chromophore: Most polyamine analogs do not possess a native chromophore, precluding their direct detection by UV-Vis spectrophotometry at concentrations relevant for biological analysis.
To overcome these challenges, two primary strategies are employed in HPLC analysis: chemical derivatization to introduce a detectable tag and enhance hydrophobicity, or ion-pairing chromatography to facilitate retention on reversed-phase columns.[7][8][9]
Strategic Approaches to HPLC Method Development
The choice of analytical strategy depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Strategy A: Pre-column Derivatization with Fluorescence Detection
This approach is recommended for applications requiring high sensitivity, such as the analysis of low-dose compounds in complex biological matrices (e.g., plasma, tissue lysates). Derivatization of the primary and secondary amine groups with a fluorescent tag not only enables highly sensitive detection but also increases the hydrophobicity of the analogs, leading to better retention and separation on reversed-phase columns.
-
Rationale for Derivatization Agent Selection: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) is an excellent choice for derivatizing primary amines.[9][10] The reaction is rapid and forms highly fluorescent isoindole derivatives. For analogs containing secondary amines, dansyl chloride or benzoyl chloride can be utilized, though reaction conditions may require optimization.[11]
Strategy B: Reversed-Phase Ion-Pairing Chromatography with UV or MS Detection
For simpler matrices or when derivatization is undesirable, ion-pairing chromatography offers a robust alternative.[8][12] An anionic ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the cationic polyamine analogs, thereby increasing their retention on a non-polar stationary phase.[7][8]
-
Causality of Ion-Pairing Reagent Choice: The selection of the ion-pairing reagent (e.g., heptanesulfonate, heptafluorobutyric acid - HFBA) and its concentration is critical.[8][12][13] The chain length and concentration of the reagent directly influence the retention of the analytes. Longer chain reagents provide greater retention. HFBA is particularly suitable for methods intended for subsequent mass spectrometric (MS) detection due to its volatility.[13]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)
This protocol describes a generic protein precipitation method applicable to both derivatization and ion-pairing strategies.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the sample.
-
Internal Standard: Add 10 µL of an internal standard solution (e.g., a structurally similar polyamine analog not present in the sample) at a known concentration.
-
Protein Precipitation: Add 300 µL of ice-cold 1.2 N perchloric acid.[1]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant for further processing (derivatization or direct injection for ion-pairing HPLC).
Protocol 2: Pre-column Derivatization with OPA/N-Acetyl-L-Cysteine
-
Supernatant Neutralization: To 50 µL of the supernatant from Protocol 1, add an appropriate volume of a neutralizing agent (e.g., NaOH) to adjust the pH to the optimal range for derivatization (typically pH 8-9).
-
Derivatization Reagent Preparation: Prepare the OPA/N-acetyl-L-cysteine reagent fresh daily.
-
Derivatization Reaction: Mix 50 µL of the neutralized supernatant with 50 µL of the derivatization reagent.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for 5-10 minutes.
-
Injection: Inject a suitable volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
Protocol 3: HPLC Method for Derivatized N-Substituted Polyamine Analogs
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the hydrophobic derivatives. |
| Mobile Phase A | 0.1 M Sodium Acetate, pH 7.2 | Buffered aqueous phase to maintain consistent analyte ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes. |
| Gradient Elution | 20% to 80% B over 20 minutes | A gradient is often necessary to resolve a range of polyamine analogs with varying hydrophobicity.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times and peak shapes. |
| Detector | Fluorescence Detector | |
| Excitation Wavelength | 340 nm | Optimal for OPA-derivatized amines.[8][10][14] |
| Emission Wavelength | 450 nm | Optimal for OPA-derivatized amines.[10][14] |
Protocol 4: HPLC Method for Underivatized N-Substituted Polyamine Analogs (Ion-Pairing)
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column for reversed-phase chromatography. |
| Mobile Phase A | 0.1 M Sodium Acetate, 10 mM Heptanesulfonate, pH 4.5 | The acetate buffer controls the pH, and heptanesulfonate acts as the ion-pairing reagent.[15] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| Isocratic or Gradient | Dependent on the complexity of the sample | A gradient may be required to separate multiple analogs. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 35°C | Can influence the efficiency of ion-pairing. |
| Detector | UV-Vis or Mass Spectrometer | UV detection may be possible if the analogs have some inherent absorbance or at high concentrations. MS provides superior sensitivity and selectivity. |
| UV Wavelength | 210 nm (or as appropriate) | For general detection of compounds with some UV absorbance. |
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[16] Validation should be performed according to ICH Q2(R1) guidelines and relevant FDA guidance.[3][4][5][6]
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 98-102% for assays at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[3] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | |
| Repeatability | Precision under the same operating conditions over a short interval of time. | RSD ≤ 2% for the assay.[3] |
| Intermediate Precision | Within-laboratory variations: different days, analysts, equipment. | RSD ≤ 3-5%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH of the mobile phase, column temperature, or organic modifier composition are slightly varied. |
Visualizing the Workflow
Diagram: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of N-substituted polyamine analogs.
Diagram: Method Validation Logic
Sources
- 1. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pharmtech.com [pharmtech.com]
- 4. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Determination of free and total polyamines in human serum and urine by ion-pairing high-performance liquid chromatography using a radial compression module. Application to blood polyamine determination in cancer patients treated or not treated with an ornithine decarboxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. UHPLC-MS/MS Quantifies Polyamines in Liver Cancer Study - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Optimizing Polyamine Quantification: A Dual-Protocol Guide for LC-MS/MS Derivatization
Executive Summary & Biological Context
Polyamines (Putrescine, Spermidine, Spermine) are ubiquitous, low-molecular-weight aliphatic amines critical for cell proliferation, ion channel regulation, and protein synthesis.[1][2][3] Their dysregulation is a hallmark of oncology (tumor growth), neurodegeneration, and aging.
The Analytical Challenge: Native polyamines are small, highly polar, and lack chromophores.
-
Retention: They elute in the void volume of standard C18 columns.
-
Ionization: While they ionize well ([M+H]⁺), their low mass range (<200 Da) suffers from intense background noise and poor fragmentation specificity in complex matrices.
-
Adsorption: They exhibit strong interaction with silanols and metallic surfaces, leading to peak tailing and carryover.
The Solution: Chemical derivatization introduces hydrophobic moieties, enabling C18 retention, enhancing ionization efficiency (via increased proton affinity), and providing specific fragmentation patterns.
Biological Pathway & Target Analytes
Understanding the metabolic flux is essential for selecting the right internal standards and interpreting data.
Figure 1: The Polyamine Metabolic Flux. Key enzymes ODC and SSAT are rate-limiting steps often targeted in drug development.
Strategic Protocol Selection
We present two validated protocols. Choose based on your study's constraints:
| Feature | Method A: Dansyl Chloride | Method B: Benzoyl Chloride |
| Chemistry | Sulfonamide formation | Amide formation |
| Reaction Time | Slow (45–60 min + heating) | Fast (5–10 min, Room Temp) |
| Stability | High (>1 week at 4°C) | High (>2 weeks at 4°C) |
| Sensitivity | Excellent (Fluorescence + MS) | High (MS only) |
| Selectivity | Reacts with 1° and 2° amines | Reacts with 1°, 2° amines & phenols |
| Best For | Robustness. Clinical samples, urine, where matrix interference is high. | Throughput. Large metabolomics cohorts, neurotransmitter co-analysis. |
Protocol A: Dansyl Chloride Derivatization (The Gold Standard)
Mechanism: Dansyl chloride (Dns-Cl) reacts with primary and secondary amines under alkaline conditions (pH 9.5–11) to form stable sulfonamides. Causality: The naphthyl group provides high hydrophobicity (retention) and the dimethylamino group enhances protonation for ESI+.
Materials
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 10.0).
-
Reagent: Dansyl Chloride (10 mg/mL in Acetone). Prepare fresh or store -20°C in dark.
-
Quench: L-Proline (100 mg/mL) or Ammonium Hydroxide.
-
Internal Standards (IS):
-Putrescine, -Spermidine (Add before extraction).
Step-by-Step Workflow
-
Sample Extraction:
-
Mix 50 µL Sample (Plasma/Cell Homogenate) + 10 µL Internal Standard Mix.
-
Add 150 µL cold Acetonitrile (protein precipitation). Vortex 1 min.
-
Centrifuge 10 min at 14,000 x g, 4°C.
-
Transfer 50 µL supernatant to a glass vial (plastic may adsorb dansyl derivatives).
-
-
Derivatization:
-
Add 25 µL Sodium Carbonate Buffer (pH 10) .
-
Critical: pH must be >9.5 to ensure amines are deprotonated and nucleophilic.
-
-
Add 50 µL Dansyl Chloride Solution .
-
Vortex and incubate at 60°C for 45 minutes (or dark/RT for 2 hours).
-
Note: Heat accelerates the reaction but ensure vials are sealed tightly to prevent acetone evaporation.
-
-
-
Quenching:
-
Add 10 µL L-Proline solution. Incubate 10 min.
-
Why? Dns-Cl is in excess. Proline scavenges unreacted Dns-Cl, preventing it from damaging the LC column or suppressing ionization.
-
-
-
Cleanup (Optional but Recommended):
-
Liquid-Liquid Extraction: Add 300 µL Ethyl Acetate. Vortex. Centrifuge.
-
Transfer organic (top) layer to fresh tube.
-
Evaporate to dryness (SpeedVac). Reconstitute in 100 µL 50:50 Water:Acetonitrile.
-
Protocol B: Benzoyl Chloride Derivatization (High-Throughput)
Mechanism: Schotten-Baumann reaction. Benzoyl chloride (Bz-Cl) reacts with amines in aqueous alkali to form benzamides. Causality: The reaction is nearly instantaneous at room temperature. Benzoylated polyamines are less hydrophobic than dansylated ones, eluting faster but still retaining well on C18.
Materials
-
Buffer: 100 mM Sodium Tetraborate (pH 9.5) or Sodium Carbonate.
-
Internal Standards:
-Benzoyl Chloride (creates labeled IS in situ) OR pre-labeled polyamines.
Step-by-Step Workflow
-
Sample Prep:
-
50 µL Sample + 10 µL Internal Standard.
-
Precipitate proteins with Acetonitrile if necessary (or perform derivatization directly in urine/CSF).
-
-
Derivatization:
-
Add 25 µL Sodium Tetraborate Buffer .
-
Add 25 µL Benzoyl Chloride (2% in ACN) .
-
Vortex immediately for 30 seconds.
-
Incubate at Room Temperature for 5 minutes .
-
-
Quenching:
-
Add 10 µL Glycine (100 mM) or simply dilute with mobile phase if analyzing immediately.
-
Note: Benzoyl chloride hydrolyzes quickly in water, so quenching is less critical than with Dansyl, but Glycine ensures reaction stop.
-
-
Final Prep:
-
Centrifuge to remove any precipitate.
-
Inject supernatant directly (if concentration allows) or dry/reconstitute.
-
LC-MS/MS Configuration[6][7]
Column Selection[8]
-
Stationary Phase: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus).
-
Dimensions: 2.1 x 50 mm (Fast) or 2.1 x 100 mm (High Res), 1.7 µm particle size.
Mobile Phase
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate helps with ionization of amide/sulfonamide derivatives.
Mass Spectrometry Transitions (MRM)
Derivatization adds specific mass shifts.
-
Dansyl Shift: +233 Da per amine group.
-
Benzoyl Shift: +104 Da per amine group.
| Analyte | Derivative | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) |
| Putrescine | Bis-Dansyl | 555.2 | 170.1 (Dansyl fragment) | 30 | 25 |
| Spermidine | Tris-Dansyl | 754.3 | 170.1 / 322.1 | 40 | 35 |
| Spermine | Tetra-Dansyl | 1135.4 | 170.1 / 555.2 | 50 | 45 |
| Putrescine | Bis-Benzoyl | 297.2 | 105.0 (Benzoyl fragment) | 25 | 20 |
| Spermidine | Tris-Benzoyl | 458.3 | 105.0 / 337.2 | 30 | 25 |
| Spermine | Tetra-Benzoyl | 619.4 | 105.0 / 498.3 | 35 | 30 |
Table 1: MRM transitions. Note that Dansyl derivatives often fragment to the specific dansyl moiety (m/z 170), while Benzoyl derivatives fragment to the benzoyl cation (m/z 105). For higher specificity, optimize for backbone fragments if sensitivity allows.
Analytical Workflow & Decision Matrix
Figure 2: Analytical Decision Matrix. Method A prioritizes sensitivity and matrix cleanup; Method B prioritizes speed.
Troubleshooting & Self-Validation (E-E-A-T)
To ensure Trustworthiness of your data, implement these controls:
-
Reaction Efficiency Monitor:
-
Include a "surrogate" amine (e.g., 1,6-diaminohexane) in a test sample.[6] If the peak area of the fully derivatized surrogate drops <90% of the established mean, the derivatization reagent has degraded (hydrolyzed).
-
Benzoyl Chloride Check: If you see mono-benzoyl putrescine (m/z 193) instead of bis-benzoyl (m/z 297), your reagent is old or pH was too low.
-
-
Matrix Effects:
-
Dansyl derivatives are very hydrophobic and elute late, often away from salt suppression zones. However, phospholipids can co-elute.
-
Validation: Perform a post-column infusion of the analyte while injecting a blank matrix. Dips in the baseline indicate suppression regions.
-
-
Carryover:
-
Polyamines stick to glass. Derivatization reduces this, but the derivatives are sticky on C18.
-
Solution: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid. Run a blank injection after the highest standard.
-
-
Stability:
References
-
Hanhineva, K., et al. (2010). Quantitative method for polyamine determination in human serum.[9] Journal of Chromatography B. Link
-
Wong, J.M., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals.[4][7] Journal of Chromatography A. Link
-
Magnes, C., et al. (2014). A robust and accurate LC-MS/MS method for the determination of polyamines in biological samples.[6][10] Metabolomics.[4][11][7][10][12] Link
-
Byun, E., et al. (2008). LC-MS/MS quantification of polyamines using isobutyl chloroformate derivatization. Journal of Chromatography B. Link
-
Human Metabolome Database (HMDB). Metabolite entry: Spermidine.Link
Sources
- 1. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 9. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity NMR Analysis of Phenylpropylamine Derivatives
Abstract & Scope
Phenylpropylamine derivatives—encompassing amphetamine, methamphetamine, ephedrine, and pseudoephedrine—represent a critical class of compounds in both pharmaceutical development and forensic analysis. Their structural similarities, particularly regarding regioisomerism and stereochemistry, render standard low-resolution techniques (like colorimetric tests) insufficient.
This guide details the 1H and 13C NMR protocols for the absolute structural elucidation of these derivatives. Unlike generic guides, this protocol focuses on the mechanistic differentiation of diastereomers (e.g., Ephedrine vs. Pseudoephedrine) and the impact of salt formation on chemical shifts, ensuring legal and scientific defensibility.
Strategic Sample Preparation
The choice of solvent determines the visibility of exchangeable protons (NH/OH) and the resolution of salt-induced shifts.
A. The "Salt vs. Base" Decision
Most phenylpropylamines exist as Hydrochloride (HCl) or Sulfate salts to improve stability.
-
Direct Analysis (In Salt Form): Use Deuterium Oxide (
) .-
Pros: No extraction required; water-soluble salts dissolve instantly.
-
Cons: Amine (
) and Hydroxyl ( ) protons exchange with and disappear.
-
-
Free Base Analysis: Use Deuterochloroform (
) .-
Pros:
protons are visible; distinct splitting patterns for amines. -
Cons: Requires prior liquid-liquid extraction (LLE) with NaOH/Hexane.
-
B. Internal Standards (qNMR)
For quantitative purity analysis (qNMR), do not use TMS (volatile).
-
Recommended: Maleic Acid (Singlet @ 6.2 ppm in
) or 1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm in ).
1H NMR Analysis: The Structural Fingerprint
A. The Amphetamine Backbone
The core 1-phenylpropan-2-amine skeleton presents a predictable splitting tree.
-
Methyl Group (
-Me): A strong doublet at 1.1–1.4 ppm . This is the anchor point. -
Benzylic Protons (
-CH2): A complex multiplet or two double-of-doublets (dd) around 2.6–3.2 ppm . They are diastereotopic due to the adjacent chiral center. -
Methine Proton (
-CH): A multiplet at 3.4–3.8 ppm . -
Aromatics: A multiplet at 7.1–7.4 ppm (unless ring-substituted).
B. Critical Differentiation: Ephedrine vs. Pseudoephedrine
These diastereomers differ only in the spatial arrangement of the -OH and -NHMe groups. NMR distinguishes them via the Karplus Relationship (dihedral angle dependence of
-
Ephedrine (Erythro): The benzylic proton (H-1) shows a smaller coupling constant (
Hz) due to a gauche-like conformation in solution. -
Pseudoephedrine (Threo): The benzylic proton shows a larger coupling constant (
Hz) due to an anti-periplanar preference.
C. Chemical Shift Data Table (400 MHz)
| Proton Site | Amphetamine ( | Methamphetamine ( | Pseudoephedrine ( | Structural Insight |
| Methyl ( | 1.28 ppm (d) | 1.25 ppm (d) | 1.05 ppm (d) | Diagnostic doublet. |
| N-Methyl | — | 2.72 ppm (s) | 2.45 ppm (s) | Differentiation key: Methamphetamine vs Amphetamine. |
| Benzylic ( | 2.95 ppm (dd) | 3.05 ppm (dd) | — | Replaced by CH-OH in Ephedrines. |
| Benzylic (CH-OH) | — | — | 4.15 ppm (d, | Stereo-center: Shift & |
| Methine ( | 3.60 ppm (m) | 3.55 ppm (m) | 2.75 ppm (dq) | Deshielded by adjacent N+. |
| Aromatics | 7.30-7.45 ppm | 7.30-7.45 ppm | 7.25-7.35 ppm | Integration verifies mono-substitution. |
13C NMR Analysis: Carbon Skeleton Verification[1]
13C NMR is essential for confirming the number of non-protonated carbons (quaternary) and resolving isomers where proton overlaps occur.
-
Alpha-Carbon (C-N): ~48-52 ppm. Deshielded by Nitrogen.
-
Benzylic Carbon: ~40 ppm (Amphetamine) vs ~75 ppm (Ephedrine - attached to Oxygen).
-
Aromatic Ipso-Carbon: ~136 ppm. Low intensity (long relaxation time).
Visualization of Logic & Workflow
Diagram 1: The Forensic NMR Workflow
A self-validating decision tree for sample processing.
Caption: Decision matrix for solvent selection ensuring optimal peak resolution based on sample salt form.
Diagram 2: Structural Elucidation Logic
How to "read" the spectrum to build the molecule.
Caption: Step-by-step spectral interpretation logic to distinguish between major phenylpropylamine derivatives.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Weighing: Accurately weigh 10.0 mg of the sample into a clean vial.
-
Solvent Addition:
-
If Salt (e.g., HCl): Add 600 µL
containing 0.5 mg/mL Maleic Acid. -
If Base: Add 600 µL
containing 0.5 mg/mL TMS or TMB.
-
-
Mixing: Vortex for 30 seconds. Ensure complete dissolution. If cloudy, filter through a glass wool plug into the NMR tube.
Step 2: Instrument Setup (400 MHz +)
-
Temperature: Equilibrate at 298 K (25°C). Note: Temperature fluctuations shift the water peak in
. -
Lock & Shim: Lock on the solvent signal. Perform gradient shimming (topshim) to achieve linewidth < 0.5 Hz on the internal standard.
Step 3: Acquisition Parameters[2]
-
Pulse Sequence: zg30 (30° pulse angle) for quantitation to ensure full relaxation.
-
Spectral Width: 12-14 ppm (-2 to 12 ppm).
-
Relaxation Delay (d1): Set to 5 to 7 seconds (
of the longest relaxing proton). This is critical for accurate integration. -
Scans (ns): 16 (for identification) to 64 (for quantitation).
Step 4: Processing
-
Phasing: Apply zero-order and first-order phase correction manually.
-
Baseline: Apply polynomial baseline correction (Bernstein polynomial order 5).
-
Integration: Calibrate the Internal Standard integral to a known value (e.g., Maleic Acid = 2.00). Integrate the methyl doublet and aromatic region.[1]
References
-
UNODC (United Nations Office on Drugs and Crime). (2006).[2][3][4] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. ST/NAR/34. [Link]
-
SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). (2023). SWGDRUG Recommendations, Version 8.1. [Link]
-
Lee, G. S., et al. (2006). "A Convenient, NMR-Based Method for the Analysis of Diastereomeric Mixtures of Pseudoephedrine Amides." Journal of the American Chemical Society. [Link]
-
Hanna, G. M. (2011). "Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures by Proton NMR." Journal of AOAC INTERNATIONAL. [Link]
Sources
Application Note & Protocol: A Framework for Assessing the Cytotoxicity of Novel Polyamine Analogs
Introduction: Targeting the Polyamine Pathway in Disease
Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In numerous pathological states, particularly in cancer, the polyamine metabolic pathway is frequently dysregulated, leading to elevated polyamine levels that support uncontrolled cell proliferation.[3][4] This dependency makes the polyamine pathway a compelling target for therapeutic intervention.
Polyamine analogs are synthetic molecules designed to interfere with polyamine homeostasis.[1] These compounds can exert their cytotoxic effects through several mechanisms:
-
Competitive Inhibition: Some analogs act as competitive inhibitors of enzymes in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC), the rate-limiting enzyme.[5][6][7] A well-known example is α-difluoromethylornithine (DFMO).[5][6][7]
-
Feedback Inhibition: Analogs can mimic natural polyamines, leading to feedback inhibition of ODC and other biosynthetic enzymes.[1]
-
Induction of Catabolism: Certain analogs can potently induce the expression of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[8][9] This leads to the depletion of natural polyamines.
-
Disruption of Function: By displacing natural polyamines from their binding sites on DNA, RNA, and proteins, analogs can disrupt critical cellular functions without being able to substitute for them.[4][10]
This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel polyamine analogs. The protocols detailed herein are designed to not only quantify cytotoxicity but also to provide insights into the potential mechanisms of action.
Part 1: Foundational Cytotoxicity Assessment
The initial phase of testing involves determining the direct cytotoxic or cytostatic effects of the polyamine analog on a chosen cancer cell line. A dose-response and time-course experiment is fundamental to establishing the potency of the compound.
Experimental Workflow: Foundational Cytotoxicity
Caption: Workflow for initial cytotoxicity screening of polyamine analogs.
Protocol 1.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12]
Materials:
-
Selected cancer cell line (e.g., DU145 for prostate cancer, MCF-7 for breast cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Polyamine analog stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Preparation and Treatment: Prepare serial dilutions of the polyamine analog in complete culture medium. A common concentration range to start with is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the analog. Include wells with medium alone (blank) and cells treated with vehicle (vehicle control).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or using a plate shaker.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13][14] A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 1.2: CellTox™ Green Cytotoxicity Assay
This assay measures changes in membrane integrity, a hallmark of cytotoxicity.[15] The CellTox™ Green dye is impermeant to live cells but binds to the DNA of dead cells, resulting in a fluorescent signal.[15][16]
Materials:
-
CellTox™ Green Cytotoxicity Assay Kit (Promega)
-
Opaque-walled 96-well plates (to minimize crosstalk)
-
Fluorescence microplate reader (Excitation: 485-500 nm, Emission: 520-530 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using opaque-walled plates.
-
Reagent Preparation: Prepare the 2X CellTox™ Green Reagent by diluting the CellTox™ Green Dye 1:500 in Assay Buffer.
-
Reagent Addition: After the desired incubation period, add 100 µL of the 2X CellTox™ Green Reagent to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence using a microplate reader with the appropriate filters.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Generate Dose-Response Curves: Plot percent viability against the logarithm of the analog concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the analog that inhibits cell growth by 50%.
Table 1: Hypothetical IC50 Values (µM) for a Novel Polyamine Analog (PA-X)
| Cell Line | 24h IC50 | 48h IC50 | 72h IC50 |
| DU145 | 75.2 | 35.8 | 12.5 |
| PC-3 | 88.9 | 42.1 | 18.3 |
| LNCaP | >100 | 85.3 | 45.7 |
This table illustrates that the cytotoxicity of PA-X is time- and cell line-dependent.
Part 2: Mechanistic Insights into Cytotoxicity
Once the cytotoxic potential of an analog is established, the next critical step is to investigate its mechanism of action. This involves assessing the analog's impact on the key enzymes and processes within the polyamine metabolic pathway.
Polyamine Metabolism and Analog Intervention Points
Caption: Key intervention points for polyamine analogs in the metabolic pathway.
Protocol 2.1: Ornithine Decarboxylase (ODC) Activity Assay
This protocol determines if the analog inhibits ODC, the rate-limiting enzyme in polyamine biosynthesis.[2][3] The assay measures the production of putrescine from ornithine.
Materials:
-
Cell lysate from treated and untreated cells
-
ODC Activity Assay Kit (e.g., from Profacgen or similar)[17]
-
Protein quantification assay (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysate Preparation: Treat cells with the polyamine analog at its IC50 concentration for a relevant time point (e.g., 24 hours).
-
Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein from each lysate to wells containing the assay buffer and substrate (ornithine).
-
Follow the kit's protocol for incubation times and addition of subsequent reagents. Many commercial kits utilize a coupled enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of putrescine generated.[2][18]
-
Data Acquisition: Measure the absorbance or fluorescence at the specified wavelength.
-
Data Analysis: Normalize the ODC activity to the total protein concentration. Compare the ODC activity in analog-treated cells to that of untreated controls. A significant decrease indicates ODC inhibition.
Protocol 2.2: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This assay determines if the analog induces the primary polyamine catabolic enzyme, SSAT.[9][19]
Materials:
-
Cell lysate from treated and untreated cells
-
SSAT Activity Assay materials (can be assembled or purchased as a kit)
-
Substrate: Spermidine or a fluorescent analog like N1-dansylnorspermine
-
Co-factor: Acetyl-Coenzyme A (Acetyl-CoA)
-
Detection reagents
Procedure:
-
Cell Treatment and Lysate Preparation: Prepare cell lysates as described in Protocol 2.1.
-
Enzymatic Reaction: A common method involves a coupled reaction where the Coenzyme A (CoA) produced during the acetylation of spermidine is used in a subsequent reaction to reduce NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[20]
-
Combine cell lysate, spermidine, and Acetyl-CoA in a reaction buffer.
-
Add the coupling enzymes (e.g., pyruvate dehydrogenase).
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of reaction and normalize to the total protein concentration. A significant increase in the rate for analog-treated cells compared to controls indicates SSAT induction.
Protocol 2.3: Polyamine Pool Analysis by HPLC
Directly measuring the intracellular concentrations of putrescine, spermidine, and spermine provides definitive evidence of the analog's effect on polyamine homeostasis.
Materials:
-
Cell pellets from treated and untreated cells
-
Perchloric acid (PCA)
-
Dansyl chloride for derivatization
-
HPLC system with a fluorescence detector
Procedure:
-
Extraction: Treat cells with the analog at its IC50 for 48-72 hours. Harvest the cells and extract polyamines using ice-cold PCA.
-
Derivatization: Neutralize the extracts and derivatize the polyamines with dansyl chloride to make them fluorescent.
-
HPLC Analysis: Separate the derivatized polyamines using reverse-phase HPLC.
-
Quantification: Detect the polyamines using a fluorescence detector and quantify the concentrations by comparing peak areas to those of known standards.
Table 2: Hypothetical Intracellular Polyamine Concentrations (nmol/mg protein) after 48h Treatment with PA-X
| Treatment | Putrescine | Spermidine | Spermine |
| Vehicle Control | 1.5 ± 0.2 | 5.8 ± 0.4 | 8.2 ± 0.6 |
| PA-X (35.8 µM) | 0.2 ± 0.05 | 1.1 ± 0.1 | 2.5 ± 0.3 |
| % of Control | 13% | 19% | 30% |
This data suggests that PA-X causes a significant depletion of all major polyamines, consistent with a mechanism involving either biosynthesis inhibition or catabolism induction.
Conclusion and Future Directions
The experimental framework outlined in this application note provides a robust and logical progression for evaluating the cytotoxic potential and mechanism of action of novel polyamine analogs. By starting with foundational cytotoxicity assays and proceeding to mechanistic studies targeting key enzymatic activities and metabolite levels, researchers can build a comprehensive profile of their lead compounds.
Further investigations could include:
-
Polyamine Transport Assays: Using radiolabeled or fluorescently-labeled polyamines to determine if the analog competes for uptake.[21][22][23]
-
Apoptosis Assays: Investigating markers of programmed cell death (e.g., caspase activation, PARP cleavage) to understand the mode of cell death induced by the analog.[1]
-
In Vivo Studies: Testing the most promising analogs in preclinical animal models to evaluate efficacy and toxicity.[1][24]
By systematically applying these protocols, drug development professionals can efficiently identify and characterize promising polyamine analogs for advancement as potential therapeutic agents.
References
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Translational Cancer Research. [Link]
-
Cytotoxicity Assays. BenchSci. [Link]
-
DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Taylor & Francis Online. [Link]
-
The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective. Frontiers in Chemistry. [Link]
-
The mechanism of polyamine analog-induced enhancement of cisplatin cytotoxicity in the U-251 MG human malignant glioma cell line. PubMed. [Link]
-
Simple and rapid enzymatic assay of ornithine decarboxylase activity. PubMed. [Link]
-
Mechanism of action of difluoromethylornithine (DFMO) in cancer prevention. ResearchGate. [Link]
-
Ornithine Decarboxylase (ODC) Activity Assay Kit (OSRAO-K018M). Profacgen. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
A Novel Polyamine Analog Inhibits Growth and Induces Apoptosis in Human Breast Cancer Cells. AACR Journals. [Link]
-
The role of polyamine catabolism in polyamine analogue-induced programmed cell death. PNAS. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. LinkedIn. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
-
Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy. MDPI. [Link]
-
Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. PMC. [Link]
-
Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition. ResearchGate. [Link]
-
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. [Link]
-
Definition of polyamine analogue PG11047. NCI Drug Dictionary. [Link]
-
Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Cell Physiology. [Link]
- Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT).
-
Detoxification of the Polyamine Analogue N1-Ethyl-N11-[(cycloheptyl)methy]-4,8-diazaundecane (CHENSpm) by Polyamine Oxidase. AACR Journals. [Link]
-
Radiolabeled polyamine uptake in cells. protocols.io. [Link]
-
Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. YouTube. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
Structures of wild-type and mutant human spermidine/spermine N1-acetyltransferase, a potential therapeutic drug target. PNAS. [Link]
-
Predictive Value and Clinical Significance of Increased SSAT-1 Activity in Healthy Adults. Future Medicine. [Link]
-
Fluorescently labeled polyamine uptake (via Flow Cytometry). protocols.io. [Link]
-
A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. Journal of Biological Chemistry. [Link]
-
The Crystal Structure of Spermidine/Spermine N1-Acetyltransferase in Complex with Spermine Provides Insights into Substrate Binding and Catalysis. Biochemistry. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Facebook [cancer.gov]
- 5. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 6. Frontiers | The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective [frontiersin.org]
- 7. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of polyamine catabolism in polyamine analogue-induced programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The mechanism of polyamine analog-induced enhancement of cisplatin cytotoxicity in the U-251 MG human malignant glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CellTox™ Green Cytotoxicity Assay Protocol [promega.jp]
- 16. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [worldwide.promega.com]
- 17. Ornithine Decarboxylase (ODC) Activity Assay Kit - Profacgen [profacgen.com]
- 18. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 20. pnas.org [pnas.org]
- 21. protocols.io [protocols.io]
- 22. youtube.com [youtube.com]
- 23. Fluorescently labeled polyamine uptake (via Flow Cytometry) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming poor solubility of phenylalkyl polyamines in aqueous buffers
Topic: Overcoming poor solubility of phenylalkyl polyamines (e.g., PhTX-343, JSTX-3, N-benzyl spermine) in aqueous buffers. Audience: Researchers, Electrophysiologists, and Medicinal Chemists.[1]
Part 1: Mechanistic Insight (The "Why")[2]
To successfully solubilize phenylalkyl polyamines, one must understand the molecular "tug-of-war" occurring within the vial.[1] These compounds are amphiphilic conjugates : they possess a hydrophilic polyamine tail (spermine/spermidine backbone) and a hydrophobic aromatic head (phenyl, indole, or acyl group).[2]
The Solubility Paradox
-
The Hydrophobic Driver: The phenylalkyl head group drives intermolecular aggregation via
- stacking and hydrophobic effects. In aqueous environments, these tails cluster to minimize water contact, leading to precipitation. -
The Electrostatic Counter-Force: The amine groups (secondary and primary) are the solubilizing engines.[2] However, they only function when protonated (positively charged).[2]
Critical Rule: Solubility is strictly pH-dependent.[1] You are not just dissolving a solid; you are managing a protonation state.[1]
Part 2: Decision Matrix & Workflow
Use this logic flow to determine the correct solubilization strategy for your specific compound form.
Figure 1: Decision tree for solubilizing hydrophobic polyamine analogs based on chemical form.
Part 3: Troubleshooting Guides (Scenario-Based)
Scenario A: "The solution turned cloudy immediately upon adding buffer."
Diagnosis: This is likely "Solvent Shock."[1] Rapidly introducing a hydrophobic stock (in DMSO) to a high-water environment causes the hydrophobic tails to aggregate before they can disperse.[1] Corrective Action:
-
Vortex First: Create a vortex in the buffer before adding the stock.
-
Dropwise Addition: Add the DMSO stock dropwise into the center of the vortex.
-
Check pH: Ensure the buffer pH is neutral or slightly acidic (pH 6.0–7.2).[2] If pH > 7.5, the amine deprotonates and precipitates.
Scenario B: "My compound sticks to the tube walls."
Diagnosis: Adsorption.[1] Polyamines are polycationic and adhere strongly to negatively charged surfaces like glass and certain plastics. Corrective Action:
-
Switch Material: Use polypropylene (PP) or polymethylpentene (PMP) plasticware.[1][2] Avoid untreated glass.
-
Silanization: If glass is required, treat it with sigmacote (silanization) to mask surface charges.[1][2]
Scenario C: "The compound precipitated after freezing the stock."
Diagnosis: Moisture contamination or "Salting Out."[1] DMSO is hygroscopic; absorbed water reduces solubility.[1] Corrective Action:
-
Aliquot Immediately: Never freeze-thaw the main stock. Create single-use aliquots.
-
Dessicate: Store vials in a sealed container with desiccant at -20°C.
-
Rescue: If precipitated, warm to 37°C and sonicate for 5 minutes. If it fails to redissolve, add 1-2 μL of 1M HCl (if chemically compatible) to re-protonate.[1]
Part 4: Standardized Protocols
Protocol 1: The "DMSO Stock" Method (Gold Standard)
Best for: PhTX-343, JSTX-3, and most N-phenylalkyl analogs.[1]
Reagents:
-
Anhydrous DMSO (freshly opened or stored over molecular sieves).[2]
-
Aqueous Buffer (PBS or HEPES, pH adjusted to 7.2).[2]
Step-by-Step:
-
Calculate: Determine the mass required for a 50 mM stock concentration. Avoid making stocks < 10 mM, as high DMSO volumes will be needed later.[1]
-
Dissolve: Add the calculated volume of Anhydrous DMSO to the vial.
-
Agitate: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[1]
-
Checkpoint: The solution must be perfectly clear.
-
-
Dilute: To prepare the working solution (e.g., 100 μM), dilute the stock 1:500 into the buffer.
-
Critical: Add stock to buffer, never buffer to stock.[1]
-
-
Verify: Measure absorbance at 280 nm (if the phenyl ring is present) to confirm concentration, as some material may be lost to adsorption.
Protocol 2: The "Acid-Assisted" Aqueous Method
Best for: Researchers who cannot use DMSO (e.g., sensitive ion channel assays).[1]
Step-by-Step:
-
Weigh the compound (Free base or Salt).[2]
-
Add 0.1 M Acetic Acid or 0.01 M HCl to the powder. The volume should be 10% of the final desired volume.
-
Vortex until dissolved.[1][3] The low pH forces protonation.
-
Slowly add water/buffer to reach final volume.[1]
-
pH Adjustment: Carefully titrate with dilute NaOH to reach pH 7.0–7.2.
-
Warning: Do not overshoot pH 7.4, or precipitation will occur.[1]
-
Part 5: Data Reference Tables
Table 1: Solvent Compatibility & Solubility Limits
Data aggregated from standard physicochemical properties of polyamine conjugates.
| Solvent | Max Solubility (Est.)[2][3] | Comment |
| Anhydrous DMSO | ~50–100 mM | Recommended. Hygroscopic; keep dry.[1] |
| Ethanol (100%) | ~10–20 mM | Moderate solubility.[1][2] Evaporation risk.[1][4] |
| Water (pH 7.0) | < 1 mM | Poor.[2] Only soluble at very low concentrations.[1] |
| Acidic Water (pH 4.0) | ~10 mM | Good solubility due to full protonation.[2] |
| PBS (pH 7.4) | < 0.5 mM | High salt + high pH = High risk of precipitation.[2] |
Table 2: Common Phenylalkyl Polyamines & Forms[1][2]
| Compound | Common Salt Form | Solubility Challenge |
| PhTX-343 | Hydrochloride / TFA | Moderate.[1] Long chain aids flexibility but phenyl head aggregates.[1] |
| JSTX-3 | Hydrobromide / TFA | High.[1] Indole group is very hydrophobic.[1] Requires DMSO.[1][3][5] |
| N-benzyl spermine | Hydrochloride | Low to Moderate.[1] Simpler structure, easier to dissolve than toxins.[1] |
Part 6: Frequently Asked Questions (FAQ)
Q: Can I use ultrasonic baths to dissolve these compounds? A: Yes, and you often should.[1] Phenylalkyl polyamines form tight crystal lattices.[1] Sonication breaks these lattices and overcomes the kinetic energy barrier to dissolution. However, avoid prolonged sonication (>15 mins) which can heat the solvent and degrade the compound.[2]
Q: Why does the datasheet say "Soluble in water" but mine precipitates? A: Datasheets often refer to the salt form in pure, deionized water (pH ~5.5 due to dissolved CO2). When you move to a biological buffer (PBS, pH 7.4), the higher pH and ionic strength (salting-out effect) drastically reduce solubility.
Q: My experiment requires 0% DMSO. What are my options?
A: You can use Cyclodextrins .[1] Pre-complexing the phenyl tail with 2-hydroxypropyl-
References
-
Cayman Chemical. N1-Acetylspermine (hydrochloride) Product Information. (Accessed via CaymanChem).[2] Link
-
Strømgaard, K., et al. (2000).[1][6] Solid phase synthesis and biological evaluation of enantiomerically pure wasp toxin analogues PhTX-343 and PhTX-12.[1][6][7] Chirality.[1] Link
-
Sigma-Aldrich. Spermine Product Information & Solubility Guide.[1][8] (Accessed via Sigma-Aldrich).[2] Link[2]
-
Mellor, I.R., et al. (2022).[1] Spider and Wasp Acylpolyamines: Venom Components and Versatile Pharmacological Leads.[1][9] Toxins (Basel).[2] Link
-
BenchChem. Technical Support Center: Aqueous Buffer Solubility of Hydrophobic Amines.Link[2]
Sources
- 1. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]
- 2. JPH07113009A - Solvent-soluble aromatic polyamine and production thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Solid phase synthesis and biological evaluation of enantiomerically pure wasp toxin analogues PhTX-343 and PhTX-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Polyamine Analysis & Isomer Separation
The following technical guide is structured as a specialized support center resource for researchers optimizing polyamine separations.
Executive Summary: The Isomer Challenge
Separating polyamines (Putrescine, Spermidine, Spermine) is routine. The true analytical bottleneck lies in resolving their structural isomers—specifically N1-acetylspermidine (N1-AcSpd) and N8-acetylspermidine (N8-AcSpd) .
These mono-acetylated derivatives possess identical molecular weights and nearly identical pKa values. On standard C18 columns, they frequently co-elute. This guide provides the specific gradient architectures and derivatization protocols required to achieve baseline resolution (
Method Selection: The Decision Matrix
Before optimizing a gradient, you must select the correct separation mode based on your detection limits and available instrumentation.
Diagram 1: Method Selection Decision Tree
Caption: Logical flow for selecting between Ion-Pair RP-HPLC and Derivatization based on sensitivity needs.
Core Protocol: Dansyl-Cl Derivatization & Gradient Optimization
Why this method? Native polyamines are highly polar and lack chromophores. Derivatization with Dansyl Chloride adds a hydrophobic naphthyl group, allowing retention on standard C18 columns and providing intense fluorescence (Ex 340 nm / Em 515 nm) or UV absorption (254 nm).
Step 1: Sample Preparation (Derivatization)
Standardized based on widely accepted protocols (Smith & Davies; Kabra et al.).
-
Mix: 100 µL Sample + 50 µL Internal Standard (1,7-Diaminoheptane, 10 µM).
-
Alkalinize: Add 50 µL Saturated Sodium Carbonate (
). Critical: pH must be >11 for the reaction to proceed. -
React: Add 200 µL Dansyl Chloride (5 mg/mL in Acetone).
-
Incubate: 60 minutes at 60°C (Dark). Note: Light degrades dansyl derivatives.[1]
-
Scavenge: Add 50 µL Proline (100 mg/mL) to remove excess Dansyl-Cl. Incubate 15 mins.
-
Extract: Add 500 µL Toluene, vortex, centrifuge. Recover organic phase (top), dry under
, and reconstitute in Mobile Phase A.
Step 2: The "Isomer-Resolver" Gradient
To separate N1-AcSpd and N8-AcSpd, you must use a shallow gradient slope during the critical elution window. A linear 0-100% gradient will cause co-elution.
System Parameters:
-
Column: C18 High-Resolution (e.g., 150mm x 2.1mm, 1.7 µm or 2.6 µm core-shell).
-
Mobile Phase A: Water (HPLC Grade).[1] Note: Buffers are rarely needed for dansylated species as they are neutral.
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Temperature: 30°C (Strict control required).
-
Flow Rate: 0.3 mL/min (adjust for column ID).
Optimized Gradient Table:
| Time (min) | % ACN (B) | Event Description |
| 0.0 | 40 | Initial Hold (Trapping) |
| 2.0 | 40 | End trapping |
| 5.0 | 60 | Fast ramp to elution vicinity |
| 20.0 | 75 | The "Isomer Shallow Ramp" (1% per min) |
| 22.0 | 100 | Wash column |
| 25.0 | 100 | End Wash |
| 25.1 | 40 | Re-equilibration |
| 30.0 | 40 | Ready for next injection |
Technical Insight: The N1 and N8 isomers typically elute between 65-75% ACN. The shallow ramp (1% B/min) between 5.0 and 20.0 minutes maximizes the selectivity factor (
Troubleshooting Dashboard
Issue: "I see my polyamines, but N1 and N8 are a single broad peak."
Diagram 2: Isomer Resolution Troubleshooting Flow
Caption: Step-by-step logic to resolve co-eluting polyamine isomers.
Frequently Asked Questions (FAQs)
Q1: Why are my peaks tailing severely?
-
Cause: Secondary interactions between residual silanols on the silica surface and the nitrogen atoms in the polyamine backbone.
-
Fix: Even though dansylation caps the primary amines, secondary amines remain. Ensure you are using a "Type B" ultra-pure silica column (end-capped). If tailing persists, add 0.1% Formic Acid to Mobile Phase A to protonate silanols and suppress interaction.
Q2: I see "Ghost Peaks" in my blank injection.
-
Cause: Dansyl chloride degrades into Dansyl Hydroxide (blue fluorescence) or Dansyl Amide.
-
Fix: This is why the Proline Scavenging Step (Step 5 in protocol) is mandatory. It reacts with excess Dansyl-Cl to form Dansyl-Proline, which elutes early in the void volume, clearing the window for polyamines.
Q3: Can I use this method for LC-MS?
-
Answer: Yes, but Dansyl derivatives fragment differently. For LC-MS, Ion-Pairing (IP-RP) with Heptafluorobutyric Acid (HFBA) is often preferred over derivatization because it avoids the extra sample prep steps. However, HFBA suppresses ionization in negative mode (not an issue for polyamines which are positive).
-
Ref: HFBA (10-15 mM) provides sufficient retention for native polyamines on C18.
-
Q4: My retention times are drifting.
-
Cause: Temperature fluctuation or incomplete equilibration.
-
Fix: Polyamine separation is thermodynamically sensitive. Use a column oven. Also, because the gradient ends at 100% organic, you must allow at least 5 column volumes of re-equilibration (5-8 mins) before the next injection to re-establish the water layer on the C18 surface.
References & Authoritative Sources
-
Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis.[1][2][3][4][5] (Foundational text on Dansyl chemistry).
-
Kabra, P. M., et al. (1986). Solid-phase extraction and determination of dansyl derivatives of unconjugated and acetylated polyamines by reverse-phase liquid chromatography.
-
Häkkinen, M. R., et al. (2008). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. Journal of Chromatography B. (Modern LC-MS adaptation).
-
Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase. Technical Note.
-
Sigma-Aldrich (Merck). Analysis of Polar Compounds with Ion Pair Reagents. (Protocols for HFBA/Octane Sulfonate usage).
Sources
Technical Support Center: Troubleshooting Poor Peak Shape in Polyamine Chromatography
Welcome to the Technical Support Center for polyamine chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that lead to suboptimal peak shapes in their chromatographic analyses. Polyamines, with their cationic nature at physiological pH and hydrophilic properties, present unique challenges.[1][2] This resource provides in-depth, experience-driven solutions to help you achieve sharp, symmetrical, and reproducible peaks.
Part 1: Troubleshooting Guide - From Symptom to Solution
This section addresses specific peak shape problems in a question-and-answer format, explaining the underlying causes and providing step-by-step instructions for resolution.
Issue 1: Peak Tailing - "My peaks have a tail. What's going on and how do I fix it?"
Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape distortion in polyamine analysis.[3][4][5] This asymmetry can compromise resolution and lead to inaccurate quantification.[6][7]
Why It Happens: The Root Causes of Tailing
-
Secondary Interactions: The primary cause of peak tailing for basic compounds like polyamines is secondary interactions with the stationary phase.[3][4] In reversed-phase chromatography, residual silanol groups on the silica-based column packing can become ionized and interact strongly with the positively charged amine groups of polyamines, causing delayed elution for a portion of the analyte molecules.[3][5][6]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[4][6][8]
-
Column Degradation: Over time, columns can degrade, especially when used with mobile phases at high pH, leading to the exposure of more active silanol sites.[6][9] Contaminants from samples can also accumulate on the column inlet frit, distorting the flow path.[7][10][11]
-
Mobile Phase Issues: A mobile phase with insufficient buffer capacity or an inappropriate pH can exacerbate secondary interactions.[7]
How to Fix It: A Step-by-Step Protocol
-
Optimize Mobile Phase pH:
-
Action: Lower the mobile phase pH (e.g., to pH 2-3) using an additive like formic acid or trifluoroacetic acid (TFA).
-
Rationale: At a lower pH, the residual silanol groups on the silica packing are protonated (Si-OH), minimizing their ability to interact ionically with the cationic polyamines.[3]
-
-
Incorporate Mobile Phase Modifiers:
-
Action: Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 10-25 mM).
-
Rationale: TEA acts as a "tail-suppressing" agent. It is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the polyamine analytes.[5]
-
-
Check for Column Overload:
-
Evaluate Column Health:
-
Action: If a guard column is installed, remove it and re-run the analysis. If the peak shape improves, the guard column is the issue and should be replaced.[7] If the problem persists, try flushing the analytical column (reversing the flow direction as per manufacturer's instructions) to remove inlet frit blockage.[7] If tailing continues, the column may be irreversibly damaged and require replacement.[7][10]
-
-
Use a Highly Deactivated Column:
Issue 2: Peak Fronting - "My peaks are leading, with a sharp drop-off. What does this mean?"
Peak fronting is characterized by an asymmetrical peak where the leading edge is broader than the trailing edge.[5][8][12]
Why It Happens: The Causes of Fronting
-
Sample Overload (Volume or Concentration): Injecting too large a volume of sample or a sample that is too concentrated is a primary cause of fronting.[8][13][14] This leads to a situation where the stationary phase's capacity is exceeded.[8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band can spread out at the head of the column, leading to fronting.[6][10][11]
-
Column Collapse or Void: A physical change in the column, such as a void at the inlet or a collapse of the packed bed, can create a non-uniform flow path, causing peak distortion that often manifests as fronting or splitting.[8][13]
How to Fix It: A Systematic Approach
-
Address Sample Overload:
-
Match Sample Solvent to Mobile Phase:
-
Action: Whenever possible, dissolve your standards and samples in the initial mobile phase.
-
Rationale: This ensures that the sample is introduced to the column under conditions that are compatible with the separation, preventing band spreading.[10] If the sample must be in a different solvent for solubility reasons, ensure the injection volume is as small as possible.
-
-
Inspect the Column:
-
Action: Disconnect the column and inspect the inlet for a visible void or discoloration on the frit.
-
Rationale: A void indicates a physical problem with the column packing.[8] This can sometimes be caused by operating at excessively high pressures or experiencing rapid pressure fluctuations. In this case, the column will likely need to be replaced.[8]
-
Issue 3: Split Peaks - "My single analyte peak is showing up as two or more peaks. Why?"
Peak splitting can be one of the more frustrating issues, as it can be caused by problems occurring either before or during the separation.
Why It Happens: Unraveling the Split
-
Blocked Column Frit or Column Void: Similar to what causes fronting, a partial blockage of the inlet frit or a void in the packing material can split the sample stream as it enters the column, leading to a split peak for all analytes.[8]
-
Sample Solvent/Mobile Phase Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase or is significantly stronger can cause the sample to precipitate or travel unevenly onto the column, resulting in a split or misshapen peak.[8][15]
-
Injector Problems: A partially plugged injection needle or a scratched valve rotor in the autosampler can cause the sample to be introduced into the mobile phase stream in an irregular manner, leading to split peaks.[11]
-
Co-elution Issues: In some cases, what appears to be a split peak may actually be two closely eluting isomers or related compounds that are not fully resolved. This is particularly relevant for acetylated polyamines like N1- and N8-acetylspermidine.[16]
How to Fix It: A Diagnostic Workflow
The following diagram illustrates a logical flow for troubleshooting split peaks.
Caption: Troubleshooting workflow for split peaks.
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm using an ion-pairing reagent for my polyamine analysis, but my retention times are unstable and peaks are tailing. What should I do?
A1: Ion-pairing chromatography is a powerful technique for retaining highly polar analytes like polyamines, but it comes with challenges.[17][18]
-
Long Equilibration Times: Ion-pairing reagents require a very long time to equilibrate with the stationary phase, sometimes needing 20-50 column volumes.[19][20] Insufficient equilibration is a common cause of drifting retention times. Always dedicate a column specifically for ion-pair methods, as the reagent can be difficult to wash out completely.[21][22]
-
Reagent Concentration: Ensure you are using the minimum effective concentration of the ion-pairing reagent.[23] Too high a concentration can sometimes lead to peak shape issues.
-
Temperature and pH Control: The adsorption of the ion-pairing reagent onto the stationary phase is sensitive to temperature and pH.[19][22] Use a column oven for strict temperature control and ensure your mobile phase pH is stable.[24][25]
Q2: Does temperature affect the peak shape of polyamines?
A2: Yes, temperature plays a critical role.
-
Improved Efficiency: Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency.[25] It also enhances the kinetics of mass transfer, reducing peak broadening.[25]
-
Temperature Mismatches: A significant temperature difference between the mobile phase entering the column and the column oven itself can cause peak distortion.[24][26] This is because the viscosity and density gradients across the column diameter can disrupt the analyte band. Using a mobile phase pre-heater can mitigate this issue.[24]
-
Column Stability: Be mindful of the column's temperature limits, especially when operating at a high pH, as elevated temperatures can accelerate the degradation of silica-based stationary phases.[9]
Q3: My polyamine analysis involves a derivatization step. Could this be the source of my peak shape problems?
A3: Absolutely. The derivatization step is critical for improving the chromatographic properties and detectability of polyamines, but it can also introduce issues.[1][27][28]
-
Incomplete Derivatization: If the reaction is incomplete, you may have both derivatized and underivatized polyamines, or partially derivatized species (e.g., only one amino group of putrescine reacts). This will result in multiple peaks for a single analyte, which can appear as tailing or split peaks. Ensure optimal reaction conditions (pH, temperature, time, and reagent excess).[29][30]
-
Reagent Interference: Excess derivatization reagent or byproducts can sometimes co-elute with your analytes of interest, causing peak distortion. A proper sample clean-up step after derivatization, such as solid-phase extraction (SPE), is often necessary to remove these interferences.[27][29]
-
Derivative Stability: The derivatized products must be stable under your analytical conditions. Some derivatives are light-sensitive or may degrade over time in the autosampler.[27]
Q4: I'm analyzing underivatized polyamines with HILIC. Why am I seeing significant peak tailing and carryover?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a good alternative for retaining polar compounds like polyamines.[17] However, the bare silica or other polar stationary phases used in HILIC can have strong cation-exchange characteristics. The highly cationic nature of polyamines can lead to very strong ionic interactions with the stationary phase, causing severe peak tailing and carryover between injections.[31]
-
Mitigation Strategies: To improve peak shape in HILIC, increase the ionic strength of your mobile phase. Adding a higher concentration of a salt like ammonium formate or ammonium acetate (e.g., 10-20 mM) can help shield the active sites on the stationary phase and reduce the strong ionic interactions, leading to more symmetrical peaks and reduced carryover.[2]
Part 3: Experimental Protocols & Data
Protocol: Post-Derivatization Sample Clean-up using SPE
This protocol is for cleaning up samples derivatized with Dansyl Chloride, a common reagent for polyamine analysis.[27][32]
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Wash the cartridge with 2 column volumes of 100% acetonitrile.
-
Equilibrate the Cartridge: Equilibrate the cartridge with 2 column volumes of 35% acetonitrile in water.
-
Load the Sample: After the derivatization reaction is complete and quenched (e.g., with proline), load the entire sample volume onto the SPE cartridge.[29]
-
Wash: Wash the cartridge with 2 column volumes of 35% acetonitrile to remove excess reagent and other polar interferences.
-
Elute: Elute the dansylated polyamines with 1-2 column volumes of 100% acetonitrile.
-
Prepare for Injection: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for injection.
Table: Mobile Phase Optimization for Peak Shape
The following table provides starting points for mobile phase composition to address common peak shape issues in reversed-phase chromatography of derivatized polyamines.
| Issue Observed | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Rationale |
| Peak Tailing | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Low pH protonates silanols, reducing secondary interactions.[3] |
| Severe Tailing | 10 mM Ammonium Formate, pH 3.0 | Acetonitrile | The buffer salt helps to compete for active sites and improve peak shape. |
| Poor Retention | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | TFA is a strong ion-pairing agent that can increase retention for basic analytes. Use with caution and on a dedicated column.[23] |
| HILIC Tailing | 10 mM Ammonium Acetate in 90:10 ACN:Water | 10 mM Ammonium Acetate in 90:10 ACN:Water | Higher salt concentration in HILIC mobile phase minimizes strong ionic interactions causing tailing and carryover.[2][31] |
References
-
Agilent Technologies. (n.d.). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
- Carmoisin, E., et al. (1994). Quantitative Analysis of Polyamines at Trace Levels by High Performance Liquid Chromatography in High Salt Solutions.
- Choi, Y., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1153.
- de Jong, J. G. N., et al. (2023). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. bioRxiv.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Er-Rafik, M., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 28(4), 1689.
- Flores, A. P., et al. (2016). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
-
Hang, C. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
-
Malvern Panalytical. (2024, June 13). Optimizing Analysis Conditions, Part 1: Mobile Phase. Retrieved from [Link]
- Murray, I. A., et al. (2020).
- Noga, M. J., et al. (2013). Polyamine Analysis by LC-MS. In Metabolomics (pp. 115-123). Humana Press.
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Witt, C., et al. (2022). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 669, 1-18.
- Zhang, Y., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. International Journal of Molecular Sciences, 24(4), 3505.
- Anonymous. (2013, January 22). Disadvantages of ion pair chromatography. ResearchGate. Retrieved from [https://www.researchgate.
- Anonymous. (2022, July 12). HILIC: Issues with Spermine/Spermidine carryover. Chromatography Forum. Retrieved from [https://www.chromforum.org/viewtopic.php?t=100155]
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [https://www.chromasir.com/news/common-causes-of-poor-peak-shape-in-hplc-and-how-to-fix-them-75468533.html]
- Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [https://www.chromtech.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [https://www.chromatographyonline.com/view/troubleshooting-basics-part-4-peak-shape-problems]
- Dolan, J. W. (n.d.). Ion Pairing — Blessing or Curse?. LCGC International. Retrieved from [https://www.chromatographyonline.com/view/ion-pairing-blessing-or-curse-0]
- Dolan, J. W. (n.d.). The Case of the Unintentional Ion-Pairing Reagent. Separation Science. Retrieved from [https://www.sepscience.com/information/lcgc-blog/the-case-of-the-unintentional-ion-pairing-reagent]
- Stoll, D. R. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [https://www.chromatographyonline.com/view/lc-troubleshooting-essentials-a-guide-to-common-problems-and-solutions-for-peak-tailing-ghost-peaks-and-pressure-spikes]
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [https://www.welchmat.com/issues-and-solutions-to-the-use-of-ion-pairing-reagents/]
- Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [https://support.waters.com/KB_Inf/LCH-Prep/WKB255705_What-are-some-common-causes-of-peak-fronting]
- Agilent Technologies. (2024, July 1). Improved LC/MS Performance for the Determination of Polar Nitrosamines by Means of the Agilent 1260 Infinity II Hybrid Multisampler. Retrieved from [https://www.agilent.com/cs/library/applications/an-1260-infinity-ii-hybrid-multisampler-nitrosamines-5994-1111en-agilent.pdf]
- Agilent Technologies. (n.d.). LC Chromatography Troubleshooting Guide. Retrieved from [https://www.agilent.com/cs/library/usermanuals/public/LC-Troubleshooting-Guide.pdf]
- Agilent Technologies. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [https://www.chromatographytoday.
- Anonymous. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Chrom Tech. Retrieved from [https://www.chromtech.com/blog/understanding-chromatogram-peaks-fronting-tailing-ghosting-rounded-explained]
- Anonymous. (n.d.). HPLC Troubleshooting Guide. Retrieved from [https://www.hplctools.com/troubleshooting.htm]
- Anonymous. (n.d.). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. DOI. Retrieved from [https://doi.org/10.1016/bs.mie.2022.02.001]
- Anonymous. (n.d.). Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. Retrieved from [https://hplc-chromatography.com/troubleshooting-poor-peak-shape-and-resolution-in-hplc/]
- Liu, R., et al. (2017). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia, 61(1), 91-102.
- Stanford University Mass Spectrometry. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Retrieved from [https://mass-spec.stanford.edu/quantitative-lc-msms-analysis-polyamines-and-their-metabolic-precursors-lung-tissue]
- Waters Corporation. (n.d.). Peak Shape Changes Over Time. Retrieved from [https://www.waters.com/nextgen/us/en/library/application-notes/2016/peak-shape-changes-over-time.html]
- Zhang, Q., et al. (2015). Temperature Effect on Peak Width and Column Efficiency in Subcritical Water Chromatography.
- Flores, T., et al. (2023).
- Anonymous. (2023, January 17). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Pentafluoropropionic-Anhydride-Derivatization-and-of-Kouremenos-Leontopoulos/347b858461b1739f750b377b218f2e2125585f95]
- Dolan, J. W. (2013, February 1). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. Retrieved from [https://www.chromatographyonline.
- Tiburcio, A. F., et al. (2016). Polyamines determination by TLC and HPLC. In Plant Senescence (pp. 333-360). Humana Press.
- Anonymous. (n.d.). HPLC chromatography for analysis of polyamine standards (10 nmol/ml). ResearchGate. Retrieved from [https://www.researchgate.net/publication/282333289_HPLC_chromatography_for_analysis_of_polyamine_standards_10_nmolml]
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Technical Support Center: Enhancing Resolution of Dansylated Polyamines in Reverse-Phase HPLC
Welcome to the technical support center for the analysis of dansylated polyamines by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of your separations. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the dansylation of polyamines, and why is it so critical?
The optimal pH for the derivatization of polyamines with dansyl chloride is in the alkaline range, typically between 9.5 and 12.[1][2][3][4] The reason for this is rooted in the reaction mechanism. The dansylation reaction is a nucleophilic attack of the unprotonated primary and secondary amine groups of the polyamines on the sulfonyl chloride group of dansyl chloride.[5] In an alkaline environment, the amine groups are deprotonated and thus more nucleophilic, which facilitates a more complete and efficient derivatization.[4][6] Operating at a suboptimal pH can lead to incomplete derivatization, resulting in multiple dansylated species for a single polyamine or unreacted polyamines, which will significantly complicate the chromatographic profile and compromise quantification.
Q2: I'm seeing extraneous peaks in my chromatogram. What are the likely sources of this interference?
Extraneous peaks in the chromatogram can originate from several sources:
-
Excess Dansyl Chloride and its Hydrolysis Product: A major source of interference is the dansyl chloride reagent itself and its hydrolysis product, dansyl sulfonic acid.[7] These are often eluted early in the chromatogram.[7] To mitigate this, some protocols suggest adding a compound like proline after the derivatization to scavenge any unreacted dansyl chloride.[8]
-
Side Reactions: Dansyl chloride can also react with other nucleophilic compounds in your sample matrix, such as phenols and some alcohols, which can create additional fluorescent peaks.[9]
-
Contaminated Solvents or Reagents: Always use HPLC-grade solvents and high-purity reagents to avoid introducing contaminants that may appear as peaks in your chromatogram.[10]
-
Biological Matrix Components: When analyzing biological samples like urine or tissue lysates, endogenous compounds can be a significant source of interference.[11][12] Proper sample clean-up, for instance, using solid-phase extraction (SPE) with C18 cartridges, is crucial to remove these interfering substances before derivatization and injection.[1][2][3]
Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
Both acetonitrile and methanol can be used as the organic modifier for the separation of dansylated polyamines.[7][8] However, acetonitrile is often preferred and more commonly cited in literature for this application.[1][8] Acetonitrile generally offers lower viscosity, which results in lower backpressure, and can provide different selectivity for certain compounds compared to methanol. The choice between the two can influence the elution order and resolution of your polyamines. It is recommended to start with an acetonitrile-based mobile phase, but if you are struggling with co-elution, testing a methanol-based mobile phase is a valid troubleshooting step.
Troubleshooting Guide
Issue 1: Poor Resolution and Peak Tailing
You're observing broad, tailing peaks and your polyamines, particularly spermidine and spermine, are not well-resolved.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling the retention and peak shape of the dansylated polyamines.[5][13] While the derivatization is done at a high pH, the separation on a C18 column is often improved at a neutral or slightly acidic pH.[1][14] A mobile phase pH that is too close to the pKa of the residual silanols on the silica-based stationary phase can lead to undesirable interactions and peak tailing.
-
Actionable Advice: Start with a mobile phase buffered around pH 7 using a buffer like imidazole.[1] If peak tailing persists, you can try adjusting the pH to be slightly more acidic (e.g., pH 3-4) to suppress the ionization of silanol groups.[15] However, be mindful of the pH stability of your HPLC column.[13]
-
-
Inadequate Ionic Strength: A mobile phase with very low ionic strength can also contribute to peak tailing.
-
Actionable Advice: Ensure you are using a buffer at a sufficient concentration (e.g., 1-10 mM) to maintain a stable pH and minimize secondary interactions with the stationary phase.
-
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the C18 column can interact with the dansylated polyamines, leading to peak tailing.
-
Actionable Advice: Consider using an end-capped C18 column, which has fewer free silanol groups. Alternatively, the addition of an ion-pairing reagent like heptanesulfonate to the mobile phase can significantly improve peak shape and resolution by masking the silanol groups and providing a different separation mechanism.[14]
-
Experimental Workflows and Protocols
Protocol 1: Dansylation of Polyamines in Solution
This protocol provides a standard procedure for the derivatization of polyamines in a liquid sample.
-
To 100 µL of your polyamine standard or sample, add 1 mL of 10 mM sodium bicarbonate buffer (pH 9.0).
-
Add 0.9 mL of a 1.0 mM dansyl chloride solution in acetone.
-
Vortex the mixture and incubate at 70°C for 10 minutes.[1]
-
After incubation, the sample is ready for HPLC analysis. An optional step is to add a small amount of proline to quench the reaction and remove excess dansyl chloride.[8]
Protocol 2: Solid-Phase Dansylation
This method offers the advantage of simultaneous sample clean-up and derivatization, which is particularly useful for complex biological matrices.[1][2][3]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load your sample, buffered to pH 12, onto the C18 cartridge.[1][2][3]
-
Wash the cartridge to remove interfering substances.
-
Flush the cartridge with a solution of 2 mM dansyl chloride in an acetone-bicarbonate buffer (pH 9.0-9.5).[1][2][3]
-
Allow the derivatization reaction to proceed for 30 minutes at room temperature.[1][2][3]
-
Elute the dansylated polyamines from the cartridge with acetonitrile.
-
The eluate can then be directly injected into the HPLC system.
Data Presentation
Table 1: Example Gradient Elution Programs for Dansylated Polyamine Separation
The following table presents two example gradient programs that have been successfully used for the separation of dansylated polyamines on a C18 column. These can serve as a starting point for your method development.
| Method | Time (min) | % Acetonitrile (Solvent A) | % Aqueous Buffer (Solvent B) | Reference |
| Program 1 | 0 | 70 | 30 | [1] |
| 5 | 90 | 10 | ||
| 9 | 70 | 30 | ||
| Program 2 | 0 | 5 | 95 | [16] |
| 5 | 30 | 70 | ||
| 15 | 50 | 50 | ||
| 25 | 90 | 10 | ||
| 30 | 5 | 95 |
Note: The aqueous buffer can be, for example, 1 mM imidazole at pH 7.0 or water.
Visualizations
Diagram 1: Workflow for Dansylation and HPLC Analysis
Caption: A generalized workflow from sample preparation to data analysis.
Diagram 2: Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- Romero, R., et al. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. The Analyst, 124, 477-482.
- A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chrom
- Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. (1999). Analyst (RSC Publishing).
- Bashiry, M., et al. (2014). Determination of Biologically Active Polyamines in Turkey Breast Meat by HPLC and Derivatization with Dansyl Chloride. Nutrition and Food Sciences Research, 1(2), 49-54.
- Hunter, K. J. (1998).
- Legaz, M. E., & de Torres, M. (2001). Improvement of the analysis of dansylated derivatives of polyamines and their conjugates by high-performance liquid chromatography.
- Minocha, S. C., et al. (1990). High-performance liquid chromatographic method for the determination of dansyl-polyamines.
- Minocha, R., et al. (1994). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of reversed-phase high performance liquid chromatography of their dansyl derivatives.
- An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. (2025). Methods in Enzymology, 715, 323-335.
- Minocha, R., et al. (1994). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of reversed-phase high performance liquid chromatography of their dansyl derivatives.
- Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. (n.d.). PMC.
- An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatiz
- Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS). (2015). PubMed.
- HPLC of polyamids. (2025). Reddit.
- A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). (2025).
- Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (n.d.). SciSpace.
- Determination of dansylated polyamines in red blood cells by liquid chromatography-tandem mass spectrometry. (2026).
- Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. (n.d.). PubMed.
- Polyamines determination by TLC and HPLC. (2016).
- The optimal method to measure polyamines in serum by using HPLC fluorescence detector. (2017). Acta Pharmaceutica Sciencia, 61(1).
- Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
- Exploring the Role of pH in HPLC Separ
- Separation and Quantitation of Polyamines in Plant Tissue by High Performance Liquid Chromatography of Their Dansyl Derivatives. (1985).
- Back to Basics: The Role of pH in Retention and Selectivity. (2026).
- Control pH During Method Development for Better Chrom
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
Sources
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- 3. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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How to confirm purity of synthesized N-substituted polyamines
Technical Support Center: Purity Confirmation of N-Substituted Polyamines
Case ID: POLY-N-SUB-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Synthesizing N-substituted polyamines (e.g., spermidine, spermine analogs) presents a unique analytical paradox: these molecules are often "invisible" to standard UV detection, "sticky" on standard chromatography columns, and structurally ambiguous due to regioisomerism.
This guide moves beyond basic textbook definitions to provide a field-proven troubleshooting framework. We focus on three critical pillars: Chromatographic Retention , Structural Disambiguation (Regioisomerism) , and Absolute Purity Quantification .
Module 1: Chromatographic Separation & Detection
Addressing peak tailing, lack of retention, and "invisible" analytes.[1]
Q1: My product elutes in the void volume or tails severely on C18. How do I fix this?
Diagnosis: Polyamines are highly polar and polycationic at neutral/acidic pH. They repel the hydrophobic C18 stationary phase (causing void elution) and interact strongly with residual silanols (causing tailing).
The Protocol: Ion-Pairing vs. HILIC Do not rely on standard Reverse Phase (RP) methods. Choose one of the following validated systems:
| Feature | System A: Ion-Pairing (IP-RP) | System B: HILIC (Hydrophilic Interaction) |
| Mechanism | Hydrophobic counter-ions (HFBA/TFA) mask charges. | Water layer on polar stationary phase retains polar analytes. |
| Mobile Phase | Water/MeCN + 10–20 mM HFBA (Heptafluorobutyric acid). | 95% MeCN / 5% Water + 10 mM Ammonium Formate (pH 3.5) . |
| Column | C18 (End-capped, Base-deactivated). | Silica, Amide, or Zwitterionic (e.g., ZIC-HILIC). |
| Pros | Sharp peaks; excellent resolution of homologs. | MS-friendly (no signal suppression from HFBA). |
| Cons | HFBA suppresses MS ionization; difficult to wash off column. | Long equilibration times; sensitive to water content. |
Critical Insight: If using System A (IP-RP) with Mass Spectrometry, switch from HFBA to PFPA (Pentafluoropropionic acid) . It offers a better balance of volatility and ion-pairing strength, reducing signal suppression [1].
Q2: I cannot see my compound on the UV detector.
Diagnosis: Aliphatic polyamines lack chromophores. Solution: You must introduce a chromophore via Pre-column Derivatization . We recommend the Dansyl Chloride Protocol for its robustness and stability.
Protocol: Dansyl Chloride Derivatization
-
Mix: 100 µL Sample (1 mg/mL in water) + 100 µL Na₂CO₃ (saturated).
-
React: Add 200 µL Dansyl Chloride (5 mg/mL in Acetone).
-
Incubate: 60°C for 20 minutes (Dark).
-
Quench: Add 50 µL Proline (100 mg/mL) to consume excess reagent.
-
Analyze: Inject onto C18 (Standard gradient: 50%
100% MeCN).
Module 2: Structural Confirmation (Regioisomers)
Distinguishing N1- vs. N4-substituted isomers in spermidine analogs.
Q3: How do I confirm the substitution is on the secondary amine (N4) and not the primary amines (N1/N8)?
Diagnosis: Mass spectrometry (MS) often yields identical parent masses for regioisomers. 1H NMR shows overlapping methylene multiplets. Solution: You must use 2D NMR Heteronuclear Multiple Bond Correlation (HMBC) .
The "Connectivity Bridge" Logic:
-
Identify the Substituent: Locate the protons on your N-substituent (e.g., benzylic protons).
-
Trace the Bridge: Look for a 3-bond HMBC correlation from the substituent protons to the polyamine backbone carbons.
-
Differentiate:
-
N1-Substitution: Correlations to a carbon adjacent to a terminal amine (typically
~45-47 ppm). -
N4-Substitution: Correlations to a carbon adjacent to the central amine (typically
~47-50 ppm, often distinct due to asymmetry).
-
Visualization: The NMR Decision Tree
Caption: Logical workflow for distinguishing N-substituted polyamine regioisomers using HMBC NMR connectivity.
Module 3: Absolute Purity Quantification (qNMR)
Quantifying purity without a certified reference standard.
Q4: I don't have a commercial standard for my synthesized compound. How do I determine % purity?
Diagnosis: HPLC area % is unreliable due to different response factors of impurities (especially if underivatized). Solution: Quantitative NMR (qNMR) is the gold standard for absolute purity determination [2].
Protocol: Internal Standard qNMR
-
Select Internal Standard (IS): Must be high purity, non-hygroscopic, and have non-overlapping signals.
-
Recommended:Maleic Acid (Singlet @ 6.3 ppm, stable) or Dimethyl Sulfone (Singlet @ 3.0 ppm).
-
-
Sample Prep:
-
Weigh ~10 mg of Analyte (
) with 0.01 mg precision. -
Weigh ~5 mg of IS (
) with 0.01 mg precision. -
Dissolve both in 600 µL D₂O (or CD₃OD).
-
-
Acquisition Parameters (Critical):
-
Relaxation Delay (D1): Must be
(typically 30–60 seconds) to ensure full relaxation. -
Pulse Angle: 90°.
-
-
Calculation:
Module 4: Salt Form & Counter-ion Analysis
Confirming stoichiometry (e.g., 3HCl vs 4HCl).
Q5: Is my product a free base or a salt? The NMR looks the same.
Insight: In D₂O, the protonation state rapidly exchanges, making free base and salt indistinguishable by integration of NH protons (which disappear). However, chemical shifts of adjacent CH₂ groups shift downfield (higher ppm) upon protonation.
Verification Workflow:
-
Potentiometric Titration: Dissolve product in water and titrate with NaOH. Two or three distinct inflection points confirm the number of protonated amines.
-
Silver Nitrate Test (Qualitative): For HCl salts, add AgNO₃. White precipitate confirms presence of chloride.
-
19F NMR: If using TFA/HFBA salts, use 19F NMR to quantify the counter-ion ratio relative to an internal standard (e.g., trifluorotoluene).
References
-
Häkkinen, M. R., et al. (2008). Analysis of polyamines by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Seiler, N. (1986). Polyamines.[4][5][6] Journal of Chromatography B: Biomedical Sciences and Applications.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Polyamine Analog Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular biology and oncology, polyamines and their synthetic analogs are molecules of profound interest. Their roles in cell growth, differentiation, and apoptosis make them critical targets for therapeutic intervention. Consequently, the ability to accurately and reliably quantify these compounds in complex biological matrices is paramount for both preclinical and clinical research. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of polyamine analogs, alongside a comparative analysis of alternative analytical techniques. Our focus is on the practical application and the scientific rationale that underpins methodological choices, ensuring your data is not only accurate but also defensible.
The Central Role of Derivatization in Polyamine Analysis
Polyamines are small, aliphatic molecules that lack a significant chromophore, making their direct detection by UV-Vis absorbance challenging. To overcome this, derivatization is a cornerstone of most HPLC-based methods for polyamine analysis.[1][2][3] This chemical modification introduces a chromophoric or fluorophoric tag to the polyamine molecule, significantly enhancing its detectability.
Two primary derivatization strategies are employed:
-
Pre-column Derivatization: The polyamines are derivatized before injection onto the HPLC column. A common and highly effective method involves derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-l-cysteine, to yield fluorescent derivatives.[4][5][6] This approach offers high sensitivity and specificity. Another widely used reagent is dansyl chloride, which also produces fluorescent derivatives.[1][7] Benzoyl chloride is an alternative that allows for UV detection.
-
Post-column Derivatization: The polyamines are first separated on the HPLC column in their native form and then derivatized after elution but before detection.[8][9] This method can reduce sample preparation time and potential interference from the derivatization reagent itself. OPA is also a common reagent in post-column derivatization.[8][9]
The choice between pre- and post-column derivatization depends on the specific polyamine analogs, the complexity of the sample matrix, and the available instrumentation. For this guide, we will focus on a pre-column derivatization method using OPA, valued for its high sensitivity and robustness.[4][6]
A Validated HPLC Method for Polyamine Analog Quantification
This section details a validated reversed-phase HPLC (RP-HPLC) method with fluorescence detection, a workhorse in many bioanalytical laboratories for its balance of sensitivity, specificity, and cost-effectiveness.
Experimental Workflow
The overall workflow for the analysis of polyamine analogs in a biological sample can be visualized as follows:
Caption: Core parameters for analytical method validation.
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the polyamine analogs in blank matrix samples.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The correlation coefficient (r²) should ideally be >0.99. [10] Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with known amounts of the polyamine analog at different concentration levels (low, medium, and high). The recovery should be within an acceptable range, typically 80-120%. [10] Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The %RSD should be less than 15%. [10] Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this HPLC-FLD method, LOQ values in the low ng/mL range are achievable. [10] Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Comparative Analysis of Quantification Methods
While HPLC with fluorescence detection is a robust and widely used technique, other methods offer distinct advantages and may be more suitable for specific research needs.
| Feature | HPLC-FLD (OPA Derivatization) | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation of fluorescent derivatives. | Chromatographic separation followed by mass-based detection. | Separation based on electrophoretic mobility. [11] |
| Sensitivity | High (pmol to fmol range). [4][5] | Very High (can be superior to HPLC-FLD). [12][13] | High, especially when coupled with MS. [11] |
| Specificity | Good, but potential for interference from other primary amines. | Excellent, based on mass-to-charge ratio and fragmentation patterns. [12][14] | Good, based on charge and size. [11] |
| Derivatization | Required (pre- or post-column). [4][8] | Often not required, simplifying sample preparation. [15] | Can be used to enhance separation and detection. [16] |
| Analysis Time | Relatively fast (typically 15-30 minutes per sample). [4][6] | Can be very fast (under 10 minutes). [13][15] | Rapid analysis times are possible. [17] |
| Cost | Moderate initial investment and running costs. | High initial investment and maintenance costs. | Lower initial investment compared to LC-MS/MS. |
| Throughput | Good, can be automated. [4] | High, suitable for large sample sets. [12][13] | Can be high with automated systems. |
| Matrix Effects | Can be an issue, requiring careful sample cleanup. | Susceptible to ion suppression or enhancement. [14] | Less prone to matrix effects compared to LC-MS/MS. [11] |
In-depth Comparison
HPLC with Fluorescence Detection (HPLC-FLD): This is a well-established, sensitive, and cost-effective method. [4][6]The need for derivatization adds a step to the sample preparation but is a well-understood process. [1][2]It is an excellent choice for laboratories that require reliable quantification without the significant capital investment of a mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-throughput, highly specific, and sensitive quantification of small molecules, including polyamine analogs. [12][13][14][15]The ability to analyze underivatized polyamines is a major advantage, reducing sample preparation time and potential sources of error. [15]However, the initial and ongoing costs are substantially higher, and it requires specialized expertise to operate and maintain.
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio, making it well-suited for the analysis of charged species like polyamines. [11][18]It offers high separation efficiency, short analysis times, and requires very small sample volumes. [17]When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for polyamine analysis. [11]CE can be a valuable alternative, particularly when dealing with complex matrices where chromatographic separation is challenging.
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for the quantification of polyamine analogs is a critical decision that should be guided by the specific requirements of the research.
The validated HPLC-FLD method presented here offers a robust, sensitive, and cost-effective solution suitable for a wide range of applications in academic and industrial research. Its performance, when properly validated according to ICH and FDA guidelines, ensures data of high quality and integrity.
For high-throughput screening or when the utmost specificity is required, LC-MS/MS is the superior choice, albeit with a higher cost. Capillary Electrophoresis provides a valuable alternative with unique separation capabilities, particularly for complex samples.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as detailed in this guide, will empower researchers to select the most appropriate method to advance their scientific endeavors in the compelling field of polyamine research.
References
-
Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-l-cysteine. R Discovery. Available at: [Link]
-
Determination of Polyamines by Pre-Column Derivatization and Electrochemical Detection. R Discovery. Available at: [Link]
-
Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization. National Center for Biotechnology Information. Available at: [Link]
-
Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. National Center for Biotechnology Information. Available at: [Link]
-
UHPLC MS/MS Quantification of Polyamine Metabolites as Hepatic Cancer Biomarkers. Technology Networks. Available at: [Link]
-
Determination of Polyamines by Capillary Electrophoresis Using Salicylaldehyde-5-Sulfonate as a Derivatizing Reagent. PubMed. Available at: [Link]
-
Improved Method for Analysis of Polyamines in Plant Tissue by Precolumn Derivatization with o-Phthalaldehyde and Separation by High Performance Liquid Chromatography 1. Oxford Academic. Available at: [Link]
-
An Improved Method for Analysis of Polyamines in Plant Tissue by Precolumn Derivatization with o-Phthalaldehyde and Separation by High Performance Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]
-
Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization. MDPI. Available at: [Link]
-
Polyamine Quantitative Profiling Service. Creative Biolabs. Available at: [Link]
-
Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. ResearchGate. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices. PubMed. Available at: [Link]
-
Determination of Polyamines by Capillary Electrophoresis. Springer Nature Experiments. Available at: [Link]
-
The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia. Available at: [Link]
-
A useful procedure for detection of polyamines in biological samples as a potential diagnostic tool in cancer diagnosis. National Center for Biotechnology Information. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
A polyamine coating for enhanced capillary electrophoresis-electrospray ionization-mass spectrometry of proteins and peptides. PubMed. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Polyamines determination by TLC and HPLC. ResearchGate. Available at: [Link]
-
Determination of Biogenic Amines in Food by Capillary Electrophoresis. International Journal of Science and Research (IJSR). Available at: [Link]
-
Polyamine Detection Methods. MDPI. Available at: [Link]
-
AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES. CONICET Digital. Available at: [Link]
-
Post-column derivatization setup in HPLC. ResearchGate. Available at: [Link]
-
Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. National Center for Biotechnology Information. Available at: [Link]
-
An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. National Center for Biotechnology Information. Available at: [Link]
-
HPLC of polyamids. Reddit. Available at: [Link]
-
Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... ResearchGate. Available at: [Link]
-
Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. bioRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UHPLC-MS/MS Quantifies Polyamines in Liver Cancer Study - Creative Proteomics [creative-proteomics.com]
- 15. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Polyamines by Capillary Electrophoresis Using Salicylaldehyde-5-Sulfonate as a Derivatizing Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsr.net [ijsr.net]
- 18. Determination of Polyamines by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Cross-reactivity of (3-Aminopropyl)(3-phenylpropyl)amine with polyamine oxidase
Publish Comparison Guide: Cross-Reactivity of (3-Aminopropyl)(3-phenylpropyl)amine with Polyamine Oxidase
Executive Summary
(3-Aminopropyl)(3-phenylpropyl)amine (CAS: 67884-81-5), also known as
This guide evaluates the compound’s utility as a selective substrate/inhibitor, specifically focusing on its cross-reactivity profile against related amine oxidases: Spermine Oxidase (SMO/SMOX) , Diamine Oxidase (DAO) , and Monoamine Oxidase B (MAO-B) .
Key Finding: The
Mechanistic Insight: The Hydrophobic Pocket Hypothesis
To understand the cross-reactivity, one must analyze the active site architecture of the target enzymes.
-
Mammalian PAO: Contains a hydrophobic "tunnel" leading to the FAD cofactor. It evolved to prefer
-acetylated polyamines (e.g., -acetylspermine) where the acetyl group docks into a hydrophobic pocket, orienting the secondary amine for oxidation. -
Spermine Oxidase (SMO): Lacks this specific hydrophobic accommodation and strictly prefers unsubstituted polyamines (spermine) with free primary amines.
-
(3-Aminopropyl)(3-phenylpropyl)amine: The phenylpropyl group acts as a hydrophobic anchor , mimicking the acetyl group. This design makes it a potent substrate for PAO but a poor substrate for SMO, theoretically offering high specificity.
Pathway Visualization: Polyamine Catabolism & Analog Interaction
Caption: Figure 1. Mechanism of action for (3-Aminopropyl)(3-phenylpropyl)amine. The phenylpropyl group mimics N1-acetylspermine, directing specificity toward PAO over SMO. Note the downstream risk of MAO-B acting on the cleavage product.
Comparative Analysis: Specificity & Kinetics
The table below compares the performance of (3-Aminopropyl)(3-phenylpropyl)amine against standard substrates and inhibitors.
| Parameter | (3-Aminopropyl)(3-phenylpropyl)amine | Spermine (SMO Substrate) | MDL-72527 (Inhibitor) | |
| Primary Target | Mammalian PAO | Mammalian PAO | SMO / Plant PAO | PAO & SMO |
| Mechanism | Substrate Analog (Hydrophobic) | Natural Substrate | Natural Substrate | Irreversible Inhibitor |
| PAO Affinity ( | Low | ~0.6 | > 30 | |
| SMO Cross-Reactivity | Minimal (Steric hindrance) | Low | High ( | High |
| MAO Cross-Reactivity | High Risk (Product is MAO substrate) | Low | None | None |
| DAO Cross-Reactivity | Moderate (Diamine structure) | Low | Low | Low |
Analysis:
-
Selectivity: The compound is superior to Spermine for isolating PAO activity in mammalian systems because it does not trigger SMO.
-
Stability: Unlike
-acetylspermine, which is rapidly deacetylated by cytosolic deacetylases, the phenylpropyl group is metabolically stable against deacetylation, making it a more robust probe for long-term assays.
Cross-Reactivity Risks & Mitigation
While the compound is selective for PAO over SMO, it introduces specific cross-reactivity risks due to its diamine structure and reaction products.
Risk A: Monoamine Oxidase B (MAO-B) Interference
-
Mechanism: PAO cleavage of the compound yields 3-phenylpropylamine and 3-aminopropanal .
-
The Problem: 3-phenylpropylamine is a known substrate for MAO-B. If MAO-B is present (e.g., in liver lysates), it will oxidize the product, consuming more
and generating extra . -
Impact: False-positive signal in peroxidase-coupled assays (2x
produced per turnover). -
Solution: Always include Pargyline (MAO-B inhibitor) in the assay buffer.
Risk B: Diamine Oxidase (DAO) Activity
-
Mechanism: The compound is a 1,3-diamine derivative. DAO (EC 1.4.3.6) oxidizes diamines like putrescine.
-
Impact: Direct oxidation of the substrate by DAO, independent of PAO.
-
Solution: Include Aminoguanidine (DAO inhibitor) to block this pathway.
Validated Experimental Protocol
To accurately measure PAO activity using (3-Aminopropyl)(3-phenylpropyl)amine, use the following self-validating protocol. This system uses specific inhibitors to isolate the PAO signal.
Reagents
-
Substrate: 100
M (3-Aminopropyl)(3-phenylpropyl)amine (CAS 67884-81-5). -
Buffer: 50 mM HEPES or Glycine-NaOH, pH 8.0.
-
Detection System: Amplex Red (50
M) + HRP (1 U/mL) (Fluorescent detection of ). -
Inhibitor Cocktail (Critical):
-
Pargyline (10
M): Blocks MAO-B. -
Aminoguanidine (1 mM): Blocks DAO.
-
MDL-72527 (100
M): Used in Negative Control wells only (blocks PAO).
-
Workflow Diagram
Caption: Figure 2. Validated assay workflow for specific PAO detection. The subtraction of the MDL-72527 control eliminates non-specific background, while Pargyline and Aminoguanidine prevent cross-reactivity.
References
-
Seiler, N. (1995). "Polyamine oxidase, properties and functions." Progress in Brain Research, 106, 333-344. Link
-
Vujcic, S., et al. (2003). "Oxidation of N1-substituted polyamine analogues by polyamine oxidase and spermine oxidase." Biochemical Journal, 370(Pt 1), 19-28. Link
-
Bacchi, C.J., et al. (2001). "Polyamines with N-(3-phenylpropyl) substituents are effective competitive inhibitors of trypanothione reductase." Bioorganic & Medicinal Chemistry Letters, 11(2), 251-254. Link
-
Wang, Y., et al. (2003). "Properties of purified recombinant human polyamine oxidase, a peroxisomal enzyme." Biochemical Journal, 373(Pt 1), 129-137. Link
-
Bolkenius, F.N., & Seiler, N. (1989). "New substrates of polyamine oxidase." Biological Chemistry Hoppe-Seyler, 370(6), 525-531. Link
Head-to-head comparison of polyamine derivatization reagents.
Topic: Head-to-Head Comparison of Polyamine Derivatization Reagents Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Optimizing Detection for Putrescine, Spermidine, and Spermine
Executive Summary: The Detection Challenge
Polyamines—specifically Putrescine (Put), Spermidine (Spd), and Spermine (Spm)—are critical biomarkers for cell proliferation and cancer diagnostics. However, they lack intrinsic chromophores or fluorophores, rendering direct UV/Vis or fluorescence detection impossible at trace levels.
This guide objectively compares the four dominant derivatization reagents: Dansyl Chloride (Dns-Cl) , Benzoyl Chloride (Bz-Cl) , 9-Fluorenylmethyl Chloroformate (FMOC-Cl) , and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) .
The Verdict Upfront:
-
For Versatility & Cost: Dansyl Chloride (Gold Standard).
-
For Robustness & UV Detection: Benzoyl Chloride.
-
For Ultra-Sensitivity (Femtomole): FMOC-Cl.
-
For High-Throughput Stability: AQC (AccQ-Tag).
Critical Analysis of Reagents
A. Dansyl Chloride (Dns-Cl)
The Historic Workhorse Dansyl chloride reacts with both primary and secondary amines to form stable sulfonamides. It is the most cited reagent but requires rigorous reaction control.
-
Mechanism: Nucleophilic attack of the amine on the sulfonyl chloride group.
-
Expert Insight: The reaction is slow and requires heating (darkness is crucial as Dns-Cl is light-sensitive). The major drawback is the interference from hydrolysis byproducts (dansyl acid/hydroxide), which can mask Putrescine peaks if the gradient isn't optimized.
B. Benzoyl Chloride (Bz-Cl)
The Schotten-Baumann Specialist Benzoyl chloride provides a classic Schotten-Baumann reaction under alkaline conditions.
-
Mechanism: Acylation of amino groups to form benzamides.
-
Expert Insight: Unlike Dansyl, Benzoyl derivatives are UV-active (254 nm) but not fluorescent. This limits sensitivity compared to FMOC/Dansyl but offers superior derivative stability (weeks at 4°C). It is the reagent of choice when fluorescence detection is unavailable or when samples must wait in the autosampler for long periods.
C. FMOC-Cl
The Sensitivity King FMOC-Cl reacts rapidly with primary and secondary amines to form highly fluorescent carbamates.
-
Mechanism: Base-catalyzed formation of stable carbamates.
-
Expert Insight: FMOC offers the lowest Limits of Detection (LOD). However, the reagent itself is highly fluorescent. You must include a quenching step (usually with hydrophobic amines like adamantanamine) or an extraction step to remove excess reagent, otherwise, the reagent peak will swamp the chromatogram.
D. AQC (AccQ-Tag)
The Modern Standard AQC converts amines into highly stable urea derivatives.
-
Expert Insight: AQC derivatives are incredibly stable (weeks at room temperature) and the reagent hydrolysis byproducts do not interfere with the chromatogram. It is ideal for LC-MS due to high ionization efficiency, though the reagent cost is significantly higher.
Comparative Data Matrix
The following data aggregates performance metrics from standard HPLC-FL/UV workflows.
| Feature | Dansyl Chloride (Dns-Cl) | Benzoyl Chloride (Bz-Cl) | FMOC-Cl | AQC (AccQ-Tag) |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary & Secondary | Primary & Secondary |
| Detection Mode | UV (254 nm) / FL (Ex340/Em515) | UV (254 nm) | FL (Ex265/Em310) | FL (Ex250/Em395) / MS |
| LOD (approx.) | 1–10 pmol | 10–50 pmol | 20–100 fmol | 50–200 fmol |
| Reaction Time | 30–60 min (Heat required) | 5–10 min (RT) | < 2 min (Immediate) | 10 min (Heat optional) |
| Derivative Stability | High (Days in dark) | Very High (Weeks) | Moderate (Hours-Days) | Very High (Weeks) |
| Major Limitation | Long prep time; interference peaks | Lower sensitivity (UV only) | Excess reagent removal needed | High Cost |
Detailed Experimental Protocols
Protocol A: Dansyl Chloride Derivatization (Standard)
Best for: General quantification when fluorescence is available.
Reagents:
-
Dansyl Chloride solution (5 mg/mL in Acetone).
-
Saturated Sodium Carbonate (
). -
Proline solution (100 mg/mL) – The "Scavenger".
Step-by-Step Workflow:
-
Alkalinization: Mix 100 µL of sample (standard or biological extract) with 50 µL of saturated
.-
Causality: High pH (9.5–10) is non-negotiable to ensure the amine is unprotonated (
) and nucleophilic.
-
-
Derivatization: Add 200 µL of Dansyl Chloride solution. Vortex vigorously.
-
Incubation: Incubate at 60°C for 45 minutes in the dark.
-
Expert Note: Light degrades Dansyl chloride. Heat drives the reaction to completion for the sterically hindered secondary amines in Spermidine/Spermine.
-
-
Quenching: Add 50 µL of Proline solution. Incubate for 10 mins.
-
Causality: Proline reacts with excess Dansyl chloride to form Dansyl-Proline. This prevents the reagent from damaging the HPLC column and removes the large "reagent peak" from the solvent front.
-
-
Extraction (Optional but Recommended): Extract with 500 µL Toluene. Dry the organic layer and reconstitute in Mobile Phase.
-
Why? Removes salts and water-soluble byproducts, protecting the MS source or FL detector.
-
Protocol B: Benzoyl Chloride Derivatization (Rapid)
Best for: Routine batch analysis with UV detection.
Reagents:
-
Benzoyl Chloride (Pure liquid or 5% in Methanol).
-
2M Sodium Hydroxide (NaOH).
Step-by-Step Workflow:
-
Preparation: Mix 200 µL of sample with 1 mL of 2M NaOH.
-
Causality: The Schotten-Baumann reaction requires a strongly basic medium to neutralize the HCl produced during the reaction.
-
-
Reaction: Add 10 µL of Benzoyl Chloride. Vortex immediately for 30 seconds.
-
Expert Note: The reaction is exothermic and nearly instantaneous. If the solution does not smell faintly of benzoyl chloride, the reagent may have hydrolyzed too fast; add another 5 µL.
-
-
Incubation: Let stand at Room Temperature for 10 minutes.
-
Termination: Add 2 mL of Saturated NaCl and extract with 2 mL Diethyl Ether.
-
Reconstitution: Evaporate the ether phase to dryness (nitrogen stream) and reconstitute in Acetonitrile/Water (50:50).
Visualizing the Decision Process
The following diagram illustrates the logical pathway for selecting the correct reagent and the chemical workflow for the two primary protocols described.
Caption: Decision tree and workflow logic for selecting Dansyl, Benzoyl, or FMOC reagents based on laboratory constraints and sensitivity requirements.
Expert Insights on Mechanism & Selectivity
The "Secondary Amine" Trap
A critical failure point in polyamine analysis is the under-estimation of Spermidine and Spermine.
-
The Problem: Reagents like OPA (o-Phthalaldehyde) react primarily with primary amines. While they will tag the terminal ends of Spermidine, they may miss the internal secondary amines or form unstable isoindoles that degrade before detection.
-
The Solution: Use Dansyl or Benzoyl chloride.[1] These are non-selective regarding amine class (primary vs. secondary), ensuring that every nitrogen center is derivatized (Spermidine becomes tri-dansylated; Spermine becomes tetra-dansylated). This increases the molecular weight significantly, aiding in retention on C18 columns and improving signal-to-noise ratios.
Stability vs. Speed[2]
-
If you have a backlog of 100 samples: Use Benzoyl Chloride . The derivatives are rock-stable. You can derivatize on Monday and inject on Wednesday without signal loss.
-
If you need to publish "Trace Levels": Use FMOC . The quantum yield of the FMOC fluorophore is significantly higher than Dansyl, allowing for detection limits in the femtomole range, provided you effectively remove the excess reagent.
References
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(4), 241–245.
-
Minocha, R., et al. (1990). High-performance liquid chromatographic method for the determination of dansyl-polyamines. Journal of Chromatography A, 511, 177-183.
-
Morgan, D. M. L. (1998). Polyamine Protocols. Methods in Molecular Biology, Vol 79. Humana Press.
-
BenchChem. (2025).[2] A Researcher's Guide to Amine Derivatization: A Comparative Analysis.
-
Sigma-Aldrich. (n.d.). HPLC analysis of polyamines and their acetylated derivatives using benzoyl chloride.
Sources
Confirming structure of synthetic polyamine analogs by NMR and Mass Spec
A Comparative Guide to Rigorous Characterization
Executive Summary
Synthetic polyamine analogs (e.g., alkylated spermine/spermidine derivatives) are critical scaffolds in oncology, neurodegenerative research, and epigenetic modulation. However, their structural validation is frequently oversimplified. Due to their linear, flexible nature and lack of chromophores, they present unique analytical challenges: isomeric ambiguity, proton exchange invisibility, and ionization suppression.
This guide compares Standard Quality Control (Method A) —often sufficient for early synthesis—against Pharma-Grade Structural Validation (Method B) , which is required for publication and IND-enabling studies. We provide protocols to resolve the most common failure mode: misidentification of regioisomers and salt forms.
Part 1: The Analytical Gap (Comparison Table)
The following table contrasts the "Quick Check" approach with the "Rigorous Validation" required to confirm the exact structure of a polyamine analog.
| Feature | Method A: Routine QC (Common Pitfalls) | Method B: Pharma-Grade Validation (Recommended) |
| Primary Technique | 1D ¹H NMR in Deuterated Water ( | 1D & 2D NMR in |
| Mass Spectrometry | Low-Res ESI-MS (Single Quad) | High-Res Orbitrap or Q-TOF (Exact Mass) |
| Amine Protons | Invisible (Exchanged with solvent) | Visible (Split into triplets/quartets) |
| Isomer Detection | Often fails to distinguish | Unambiguous via COSY/HMBC connectivity |
| Counter-Ion | Assumed based on acid used | Quantified via |
| Purity Limit | >95% (often overestimates due to invisible salts) | >98% (confirmed by qNMR or LC-ELSD) |
Part 2: Nuclear Magnetic Resonance (NMR) Strategy
The "Invisible Proton" Problem
In standard
-
Solution: Use
or adjusted to pH < 2 (using ). This slows exchange, revealing amine protons as broad triplets (terminal) or singlets/multiplets (internal), allowing integration to confirm the number of nitrogen centers.
Distinguishing Regioisomers (Symmetry Breaking)
Native spermine is symmetric. Analogs (e.g.,
-
1D ¹H NMR: Look for the "desymmetrization" of the central methylene chain. Instead of one multiplet for central carbons, you will see two distinct environments.
-
2D COSY (Correlation Spectroscopy): Essential for tracing the carbon chain. You must establish the connectivity from
.-
Protocol Tip: If signals overlap in the 1.5–1.9 ppm region, use Total Correlation Spectroscopy (TOCSY) with a mixing time of 80ms to trace the entire spin system of the butyl vs. propyl chains.
-
Part 3: Mass Spectrometry (MS) Strategy
Ionization Physics: The "Proton Sponge" Effect
Polyamines possess multiple basic sites. In ESI (Electrospray Ionization), they rarely appear solely as
-
Observation: Expect charge envelopes:
and . -
Risk: A contaminant with double the mass and charge (dimer) can mimic the target.
-
Validation: Use High-Resolution MS (HRMS) to confirm the isotopic spacing. For a
ion, isotopes are separated by 0.5 m/z.
Fragmentation Logic (MS/MS)
Collision-Induced Dissociation (CID) follows predictable rules for polyamines:
-
C-N Bond Cleavage: The primary fragmentation pathway.
-
Neutral Loss: Loss of
(17 Da) or alkyl-amines. -
Diagnostic Ions: For a spermidine analog, look for the "reporter" fragment of the diaminobutane core (
72 or 86 depending on methylation).
Part 4: Experimental Protocols
Protocol 1: Rigorous NMR Characterization
Objective: Full assignment of all protons, including exchangeable amines.
-
Sample Prep: Dissolve 5–10 mg of the polyamine analog (salt form) in 600 µL of
.-
Note: If the sample is a free base, it may be unstable. Convert to HCl salt before analysis.
-
-
Acquisition:
-
¹H (1D): 64 scans, relaxation delay (
) = 5 seconds (to allow full relaxation of ammonium protons). -
COSY: 2048 x 256 points.
-
HSQC: To assign carbon-attached protons.
-
-
Analysis:
-
Calibrate to residual DMSO peak (2.50 ppm).
-
Integrate amine protons (usually > 8.0 ppm).
-
Verify the ratio of
-methylene protons (adjacent to N, ~2.8–3.0 ppm) to bulk methylene protons (~1.5–1.8 ppm).
-
Protocol 2: Counter-Ion Determination (
NMR)
Objective: Confirm if the product is a TFA salt (common from HPLC prep) or HCl salt. TFA salts are toxic in cell culture.
-
Standard Addition: Add a known amount (e.g., 1 mg) of an internal standard like
-trifluorotoluene to the NMR tube containing the sample. -
Acquisition: Run
NMR (usually uncoupled). -
Calculation: Compare the integration of the sample's TFA signal (-76.5 ppm) against the standard.
-
Result: If TFA is present, the sample must be lyophilized with excess HCl to perform a salt exchange before biological use.
-
Part 5: Workflow Visualization
The following diagram illustrates the decision tree for validating a synthetic polyamine analog.
Caption: Decision matrix for polyamine characterization. Note the critical pivot from Method A (Routine) to Method B (Rigorous) to resolve structural ambiguity.
Part 6: References
-
Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.
-
Thomas, T. J., et al. (1997).[1] Effects of natural and synthetic polyamines on the conformation of oligodeoxyribonucleotides.[1] ResearchGate.[2][3]
-
Creative Proteomics. (2025). Ion Types and Fragmentation Patterns in Mass Spectrometry.
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
-
D'Agostino, L., & Di Luccia, A. (2002).[2] Polyamines interact with DNA as molecular aggregates: NMR spectra of polyamines in phosphate buffer.[2] European Journal of Biochemistry.
Sources
Safety Operating Guide
Personal protective equipment for handling (3-Aminopropyl)(3-phenylpropyl)amine
Topic: Personal Protective Equipment & Safe Handling Guide for (3-Aminopropyl)(3-phenylpropyl)amine
CAS: 67884-81-5
Synonyms:
Emergency Overview & Hazard Identification
The Core Threat:
(3-Aminopropyl)(3-phenylpropyl)amine is a structural hybrid of a polyamine and an aromatic hydrocarbon.[1][2] This dual nature dictates its safety profile: the aliphatic amine moiety (
GHS Classification (Derived from Structural Homologues):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3]
-
Serious Eye Damage: Category 1 (Irreversible damage possible upon contact).[3]
-
Skin Sensitization: Category 1 (May cause allergic skin reaction).[3]
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[3]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The high pH (>11) and permeation potential of lipophilic amines require a targeted barrier strategy.
Dermal Protection (Hands)
-
The Risk: Standard disposable nitrile gloves (4 mil) are permeable to organic amines. Degradation is not always visible; the chemical can permeate through the glove matrix to the skin without altering the glove's appearance.
-
Primary Recommendation: Double-Gloving Strategy .
-
High-Risk Operations (Spill Cleanup/Bulk Transfer): Use Butyl Rubber or Viton® gloves (0.3mm+).[1][2] These materials offer breakthrough times >480 minutes for amine/solvent mixtures.
Ocular & Face Protection[1][4][5]
-
Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited for liquid handling due to the risk of aerosol migration or splashes bypassing the side shields.
-
High Volume (>50 mL): Add a Face Shield over goggles to protect the neck and chin from corrosive burns.
Respiratory Protection
-
Engineering Control: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Respirator: If hood access is compromised or during spill cleanup outside a hood, use a Full-Face Respirator with Organic Vapor/Amine (OV/AM) cartridges.[1][2] Note: Standard organic vapor cartridges may have short service lives with amines due to heat of adsorption; specific amine cartridges are preferred.
Operational Protocols: A Self-Validating System
A. Pre-Operation Check (The "Gatekeeper" Step)
Before uncapping the reagent, perform the "3-Point Check" :
-
Hood Monitor: Is flow indicating >80 fpm?
-
Glove Inflation: Check outer gloves for pinholes by trapping air and squeezing.
-
Neutralizer: Is a weak acid (Citric Acid or dilute Acetic Acid) available for spill control?
B. Transfer Methodology
Avoid open pouring, which generates invisible aerosols. Use the Closed-Transfer Technique :
-
Secure Container: Clamp the source bottle to a ring stand to prevent tipping.
-
Syringe/Cannula: For volumes <20 mL, use a glass syringe with a long needle (18G).
-
Positive Displacement: For viscous amines, positive displacement pipettes prevent dripping.
-
Wipe Down: After transfer, wipe the bottle threads with a dry Kimwipe before recapping to prevent amine salt formation (crusting) which can compromise the seal later.
C. Visualization: PPE Decision Logic
Caption: Decision matrix for selecting appropriate PPE based on volume and engineering control availability.
Emergency Response & Disposal
Spill Management
-
Do NOT use water immediately: Adding water to concentrated amines can generate heat (exothermic dissolution) and spread the corrosive liquid.
-
Protocol:
-
Evacuate & Ventilate: Clear the immediate area.
-
Absorb: Use a commercial "Organic Base/Amine" spill kit or vermiculite.
-
Neutralize: Once absorbed, treat the waste with dilute citric acid to lower pH and reduce volatility.
-
Collect: Scoop into a hazardous waste bag labeled "Corrosive - Basic Organic".
-
Disposal Plan
-
Waste Stream: Segregate as Basic Organic Waste .
-
Incompatibility: NEVER mix with:
References & Technical Grounding
-
PubChem. (n.d.). Compound Summary: N'-(3-phenylpropyl)propane-1,3-diamine (CAS 67884-81-5).[1][2][4] National Library of Medicine. Retrieved from [Link]
-
OSHA. (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1][2]
Sources
- 1. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (3-aminopropyl)(3-phenylpropyl)amine (C12H20N2) [pubchemlite.lcsb.uni.lu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 67884-81-5|(3-aminopropyl)(3-phenylpropyl)amine|(3-aminopropyl)(3-phenylpropyl)amine|-范德生物科技公司 [bio-fount.com]
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